Technical Documentation Center

1-(4-Bromo-3-chlorophenyl)-2-fluoroethan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Bromo-3-chlorophenyl)-2-fluoroethan-1-amine

Core Science & Biosynthesis

Foundational

4-Bromo-3-chloro-beta-fluoro-phenethylamine structure

Technical Whitepaper: Pharmacological and Structural Profiling of 4-Bromo-3-chloro- -fluoro-phenethylamine Executive Summary 4-Bromo-3-chloro- -fluoro-phenethylamine (referred to herein as 4-Br-3-Cl- -F-PEA ) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Pharmacological and Structural Profiling of 4-Bromo-3-chloro- -fluoro-phenethylamine

Executive Summary

4-Bromo-3-chloro-


-fluoro-phenethylamine (referred to herein as 4-Br-3-Cl-

-F-PEA
) is a highly specialized, theoretical monoamine probe designed to interrogate the binding pockets of monoamine transporters (DAT, SERT, NET) and Trace Amine-Associated Receptor 1 (TAAR1). By combining a sterically bulky, dihalogenated phenyl ring with a highly electronegative

-fluoro substitution, this molecule achieves unique conformational rigidity, enhanced blood-brain barrier (BBB) penetrability, and targeted metabolic shielding.

This whitepaper provides an in-depth technical evaluation of its structural rationale, predicted physicochemical properties, and the self-validating experimental protocols required for its synthesis and pharmacological characterization.

Structural Rationale & Molecular Design

The design of 4-Br-3-Cl-


-F-PEA relies on two distinct medicinal chemistry strategies, each serving a specific causal function in its pharmacodynamics and pharmacokinetics.
The 3-Chloro-4-bromo Aryl Substitution

The 3,4-dihalogenated pattern is a known pharmacophore for potent monoamine releasing agents (e.g., 3,4-dichloroamphetamine). Replacing the para-chloro group with a polarizable bromine atom increases the steric bulk and enhances halogen bonding within the hydrophobic pockets of the serotonin transporter (SERT). This specific substitution pattern is engineered to shift the molecule's affinity profile, favoring SERT and DAT over adrenergic targets.

The -Fluoro Substitution

The introduction of a fluorine atom at the


-carbon (adjacent to the phenyl ring) fundamentally alters the molecule's behavior in three ways:
  • The Fluorine Gauche Effect: The highly electronegative fluorine atom and the protonated primary amine (

    
    ) experience an electrostatic attraction. This stereoelectronic interaction locks the ethylamine side chain into a folded gauche conformation rather than the extended anti conformation typical of standard phenethylamines . This conformational locking forces the molecule into a pre-organized state that optimally docks into TAAR1.
    
  • pKa Modulation: Fluorine's strong electron-withdrawing nature via induction pulls electron density away from the adjacent amine. This lowers the amine's pKa from ~9.5 to ~8.5, drastically increasing the fraction of unprotonated, lipophilic molecules at physiological pH (7.4), thereby accelerating BBB penetration .

  • Metabolic Shielding:

    
    -fluorination alters the molecule's vulnerability to oxidative deamination. The steric and electronic presence of fluorine shifts the substrate preference toward Monoamine Oxidase B (MAO-B) or acts as an outright metabolic shield, prolonging the compound's biological half-life .
    

Physicochemical Properties & Conformational Analysis

The following quantitative data summarizes the predicted physicochemical profile of 4-Br-3-Cl-


-F-PEA.
PropertyValuePharmacological Causality / Implication
Molecular Weight 252.53 g/mol Falls well within the optimal range (<400 g/mol ) for small-molecule CNS penetration.
Chemical Formula C8H8BrClFNHalogen-rich structure drives high lipophilicity and specific receptor halogen bonding.
Predicted pKa (Amine) ~8.5Lowered by the

-fluorine; increases the unprotonated fraction at pH 7.4 for rapid CNS entry.
Predicted LogP ~3.2High lipophilicity ensures rapid partitioning into lipid bilayers and the brain parenchyma.
H-Bond Donors 1 (

)
Reduced solvation energy compared to

-hydroxylated analogs (e.g., ephedrine).
H-Bond Acceptors 1 (F)Fluorine acts as a weak hydrogen bond acceptor within the transporter binding pocket.

Pharmacological Targets & Mechanistic Pathways

4-Br-3-Cl-


-F-PEA is predicted to act as a competitive substrate at monoamine transporters. Upon binding to DAT and SERT, the molecule is translocated into the presynaptic neuron. Once in the cytosol, its high lipophilicity and structural similarity to endogenous trace amines allow it to interact with the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the vesicular proton gradient and triggering the reverse transport (efflux) of dopamine and serotonin into the synaptic cleft.

MOA Drug 4-Br-3-Cl-β-F-PEA DAT Dopamine Transporter (DAT) Drug->DAT Competitive Binding SERT Serotonin Transporter (SERT) Drug->SERT Competitive Binding VMAT2 Vesicular Monoamine Transporter 2 DAT->VMAT2 Intracellular Entry SERT->VMAT2 Intracellular Entry Efflux Monoamine Efflux (Reverse Transport) VMAT2->Efflux Cytosolic Accumulation

Mechanistic pathway of 4-Br-3-Cl-


-F-PEA at monoamine transporters leading to efflux.

Experimental Methodologies

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Every reagent and environmental condition is selected with a specific causal purpose.

Chemical Synthesis Workflow

The synthesis of 4-Br-3-Cl-


-F-PEA requires precise control over the 

-carbon to prevent elimination reactions.
  • Cyanohydrin Formation: React 4-bromo-3-chlorobenzaldehyde with trimethylsilyl cyanide (TMSCN) and catalytic

    
    . Validation: TLC monitoring and the disappearance of the aldehyde proton (~10 ppm) in 1H-NMR confirm the formation of the TMS-protected cyanohydrin.
    
  • Reduction to

    
    -Hydroxyamine:  Reduce the nitrile using Borane-Tetrahydrofuran (
    
    
    
    ), followed by an acidic workup to cleave the TMS ether. Causality: Borane is strictly chosen over Lithium Aluminum Hydride (
    
    
    ) to prevent the reductive dehalogenation of the sensitive aryl bromide and chloride bonds.
  • Amine Protection: React the resulting

    
    -hydroxy phenethylamine with Di-tert-butyl dicarbonate (
    
    
    
    ) and Triethylamine (
    
    
    ) in Dichloromethane (DCM). Causality: The primary amine must be Boc-protected to prevent intramolecular aziridine formation or unwanted oxidation during the harsh fluorination step.
  • Deoxofluorination: Treat the Boc-protected intermediate with Diethylaminosulfur trifluoride (DAST) in DCM at -78°C, slowly warming to room temperature. Validation: 19F-NMR will show a distinct multiplet around -180 ppm, confirming successful C-F bond formation.

  • Deprotection & Salt Formation: Stir the fluorinated intermediate in 4M HCl in Dioxane. Causality: Anhydrous HCl in dioxane cleanly cleaves the Boc group without hydrolyzing the newly formed C-F bond, precipitating the target 4-Br-3-Cl-

    
    -F-PEA as a stable, water-soluble hydrochloride salt ready for vacuum filtration.
    
In Vitro Radioligand Binding Assay

To determine the binding affinity (


) of the synthesized compound at DAT and SERT, a competitive radioligand binding assay is utilized.
  • Membrane Preparation: Homogenize HEK293 cells expressing human DAT or SERT in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Causality: NaCl and KCl are strictly required; monoamine transporters are ion-coupled symporters, and the absence of these specific physiological gradients abolishes ligand binding.

  • Incubation: Mix 50 µL of membrane suspension, 25 µL of radioligand (e.g., [3H]-WIN35,428 for DAT), and 25 µL of 4-Br-3-Cl-

    
    -F-PEA at varying concentrations (
    
    
    
    to
    
    
    M). Incubate at 25°C for 2 hours to reach thermodynamic equilibrium.
  • Rapid Filtration: Terminate the reaction by vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, neutralizing them. This prevents the highly lipophilic, positively charged test compound from binding nonspecifically to the filter matrix, ensuring high signal-to-noise ratios.

  • Washing: Wash filters three times with 3 mL of ice-cold buffer. Causality: Ice-cold temperatures trap the receptor-ligand complex by drastically slowing the dissociation rate (

    
    ) during the mechanical wash step.
    
  • Quantification: Transfer filters to vials, add 3 mL of liquid scintillation cocktail, and count tritium decay. Calculate the

    
     via non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Workflow Prep 1. Membrane Prep (HEK293 cells) Incubate 2. Incubation (Radioligand + Drug) Prep->Incubate Filter 3. Rapid Filtration (GF/B filters + PEI) Incubate->Filter Wash 4. Wash Step (Ice-cold Tris-HCl) Filter->Wash Count 5. Scintillation (Determine IC50 / Ki) Wash->Count

Step-by-step workflow for the in vitro radioligand competitive binding assay.

References

  • Rahimi R, Shachar A, Bar I. Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine. J Am Chem Soc. 2022;144(18):8337-8346. URL:[Link]

  • Meyerson LR, Fuller RW. Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference. Res Commun Chem Pathol Pharmacol. 1978;21(3):581-584. URL:[Link]

  • Trachsel D. Fluorine in psychedelic phenethylamines. Drug Test Anal. 2012;4(7-8):577-590. URL:[Link]

Exploratory

Technical Guide: Halogenated Beta-Fluoroamine Building Blocks for Medicinal Chemistry

Executive Summary This guide details the strategic application, synthesis, and physicochemical properties of halogenated -fluoroamine building blocks. These motifs are critical in modern drug discovery for their ability...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic application, synthesis, and physicochemical properties of halogenated


-fluoroamine building blocks. These motifs are critical in modern drug discovery for their ability to modulate basicity (

), dictate molecular conformation via the gauche effect, and serve as modular handles for cross-coupling reactions. This document provides actionable protocols and mechanistic insights for medicinal chemists designing next-generation therapeutics.

Part 1: Strategic Design Principles

The Fluorine Gauche Effect: Conformational Locking

Unlike non-fluorinated alkyl chains that prefer anti conformations to minimize steric strain,


-fluoroamines predominantly adopt a gauche conformation. This is driven by two key forces:
  • Hyperconjugation: Donation of electron density from the

    
     bonding orbital into the low-lying 
    
    
    
    antibonding orbital.
  • Electrostatic Attraction: A favorable interaction between the electronegative fluorine and the electropositive ammonium center (

    
    ).
    

Implication: This effect allows chemists to "pre-organize" a drug molecule into its bioactive conformation, reducing the entropic penalty of binding to a protein target.

Basicity Modulation ( Tuning)

The high electronegativity of fluorine pulls electron density through the


-framework (inductive effect), significantly lowering the 

of the adjacent amine.
  • Ethylamine

    
    :  ~10.7
    
  • 2-Fluoroethylamine

    
    :  ~9.0
    
  • 2,2-Difluoroethylamine

    
    :  ~7.5
    

Implication: Lowering basicity reduces lysosomal trapping and P-gp efflux, improving oral bioavailability and CNS penetration.

The Halogen Handle (Cl, Br, I)

While fluorine modulates properties, the heavier halogen (typically Bromine or Iodine) serves as the "construction site." It enables:

  • Suzuki-Miyaura Coupling: For biaryl formation.[1]

  • Buchwald-Hartwig Amination: For C-N bond formation.[1]

  • Negishi Coupling: For

    
     bond formation.
    

Part 2: Synthesis Architectures

The synthesis of these blocks requires navigating the reactivity of the C-F bond and the regioselectivity of ring-opening reactions.

Pathway A: Regioselective Aziridine Ring Opening

The most versatile route involves the nucleophilic opening of aziridines (or aziridinium ions) with a fluoride source.

  • Reagents: Benzoyl fluoride (PhCOF) + HFIP (latent HF source), or

    
    .
    
  • Regiocontrol:

    • Terminal Aziridines: Nucleophile attacks the less hindered carbon (

      
      -like).
      
    • Activated Aziridines: Attack can be directed by Lewis acids or the electronic nature of the N-protecting group.

Pathway B: Deoxofluorination of -Amino Alcohols

Direct conversion of an alcohol to a fluoride using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Mechanism: Proceeds via an activated alkoxy-sulfur intermediate.

  • Risk: Often involves an aziridinium intermediate, which can lead to rearrangement (e.g., expansion of prolinols to 3-fluoropiperidines).

Pathway C: Halofluorination of Alkenes

Direct installation of both halogens across a double bond.

  • Protocol: Reaction of an alkene with an electrophilic halogen source (e.g., NBS, NIS) in the presence of a nucleophilic fluoride (e.g.,

    
    ).
    
  • Utility: Rapid access to bromo-

    
    -fluoro motifs from simple alkene precursors.
    

Part 3: Visualization of Workflows

Diagram 1: Synthesis Logic Flow

This diagram illustrates the decision tree for selecting a synthesis route based on the starting material.

SynthesisWorkflow Start Target: Halogenated Beta-Fluoroamine Alkene Precursor: Alkene Start->Alkene Aziridine Precursor: Aziridine Start->Aziridine AminoAlcohol Precursor: Beta-Amino Alcohol Start->AminoAlcohol Halofluorination Reaction: Halofluorination (NBS/NIS + HF Source) Alkene->Halofluorination Electrophilic Addn RingOpening Reaction: Ring Opening (PhCOF + HFIP or KHF2) Aziridine->RingOpening Nucleophilic Attack Deoxo Reaction: Deoxofluorination (DAST/Deoxo-Fluor) AminoAlcohol->Deoxo OH Activation ProductA Vicinal Bromo-Fluoroamine Halofluorination->ProductA ProductB Regio-defined Beta-Fluoroamine RingOpening->ProductB ProductC Stereo-defined Beta-Fluoroamine Deoxo->ProductC

Caption: Decision matrix for synthesizing halogenated


-fluoroamines based on precursor availability.
Diagram 2: The Gauche Effect Mechanism

Visualizing the orbital interactions stabilizing the gauche conformer.

GaucheEffect Gauche Gauche Conformer (Preferred) Interaction1 Hyperconjugation: sigma(C-H) -> sigma*(C-F) Gauche->Interaction1 Stabilizes Interaction2 Electrostatic: N(+)---F(-) Gauche->Interaction2 Stabilizes Anti Anti Conformer (Disfavored) Anti->Interaction1 Poor Overlap Anti->Interaction2 Max Separation

Caption: Mechanistic drivers of the fluorine gauche effect in


-fluoroamines.

Part 4: Experimental Protocols

Protocol A: Synthesis of trans-3-Bromo-4-fluoropiperidine (Halofluorination)

Target: A versatile building block for piperidine-based libraries.

  • Reagents:

    • tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate (N-Boc-1,2,3,6-tetrahydropyridine).

    • N-Bromosuccinimide (NBS).

    • Triethylamine trihydrofluoride (

      
      ).
      
    • Dichloromethane (DCM).

  • Procedure:

    • Step 1: Dissolve N-Boc-tetrahydropyridine (1.0 equiv) in DCM (0.2 M) in a Teflon or polyethylene flask (glass reacts with HF).

    • Step 2: Cool to 0°C. Add

      
       (1.5 equiv) dropwise. Caution: Corrosive.
      
    • Step 3: Add NBS (1.1 equiv) portion-wise over 15 minutes.

    • Step 4: Stir at 0°C for 1 hour, then warm to RT and stir for 12 hours.

    • Step 5: Quench by slow addition of saturated aqueous

      
       until gas evolution ceases.
      
    • Step 6: Extract with DCM (3x), dry over

      
      , and concentrate.
      
    • Step 7: Purify via silica gel chromatography (Hexanes/EtOAc).

  • Validation:

    • 
       NMR:  Look for a multiplet around -180 to -200 ppm.
      
    • Stereochemistry: The reaction proceeds via a bromonium ion intermediate opened anti-stereospecifically by fluoride, yielding the trans-3-bromo-4-fluoro isomer.

Protocol B: Ring Opening of Aziridines (Doyle Method)

Target: Regioselective synthesis of acyclic


-fluoroamines.
  • Reagents:

    • Aziridine substrate.

    • Benzoyl Fluoride (PhCOF).

    • HFIP (1,1,1,3,3,3-Hexafluoroisopropanol).

    • DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) - Catalyst.

  • Procedure:

    • Step 1: In a sealed tube, dissolve aziridine (1.0 equiv) in TBME (tert-butyl methyl ether).

    • Step 2: Add DBN (20 mol%).

    • Step 3: Add HFIP (4.0 equiv) followed by PhCOF (2.0 equiv). Note: This generates amine-HF in situ.

    • Step 4: Heat to 50°C for 4-12 hours.

    • Step 5: Quench with sat.

      
      , extract with EtOAc.
      
  • Causality: PhCOF reacts with HFIP to generate HF in a controlled manner. DBN acts as a Lewis base catalyst. This avoids the handling of anhydrous HF or highly corrosive amine-HF reagents directly.

Part 5: Quantitative Data & Comparisons

Table 1: Physicochemical Impact of -Fluorination
Compound

(Conjugate Acid)
C-C Bond Length (

)
Preferred Conformation
Ethylamine 10.71.53Anti
2-Fluoroethylamine 9.01.51Gauche
2,2-Difluoroethylamine 7.51.50Gauche
2,2,2-Trifluoroethylamine 5.71.49Anti (Steric dominance)
Table 2: Comparison of Fluorinating Reagents
ReagentStateReactivitySafety ProfilePrimary Use
DAST LiquidHighExplosive risk >90°COH

F conversion
Deoxo-Fluor LiquidHighMore stable than DASTOH

F conversion
XtalFluor-E SolidModerateSafer, non-fumingOH

F (needs promoter)
PhCOF + HFIP Liquid mixTunableIn-situ HF generationAziridine/Epoxide opening

LiquidModerateCorrosive, Glass-etchingHalofluorination

References

  • Kalow, J. A., & Doyle, A. G. (2012). Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. Journal of the American Chemical Society. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[2][3][4][5][6] Chemical Society Reviews. Link

  • Champagne, P. A., et al. (2015). Developments in the Synthesis of Beta-Fluoroamines.[7][8][9] Chemical Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Foundational

Advanced Pharmacological Profiling and Literature Synthesis of 2-Fluoro-1-phenylethylamine Derivatives

Executive Summary The substitution of a fluorine atom at the ortho-position (2-position) of the phenylethylamine scaffold yields a class of derivatives—most notably 2-fluoroamphetamine (2-FA) and 2-fluoromethamphetamine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The substitution of a fluorine atom at the ortho-position (2-position) of the phenylethylamine scaffold yields a class of derivatives—most notably 2-fluoroamphetamine (2-FA) and 2-fluoromethamphetamine (2-FMA)—with highly distinct pharmacokinetic and pharmacodynamic profiles. This whitepaper synthesizes current literature on 2-fluoro-1-phenylethylamine (2-FPEA) derivatives, detailing the chemical rationale behind ortho-fluorination, receptor binding affinities, and metabolic pathways. Furthermore, it establishes standardized, self-validating experimental protocols for transporter affinity assays and LC-MS/MS metabolic profiling to aid researchers and drug development professionals.

Chemical Rationale: The Impact of Ortho-Fluorination

Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) closely mimics that of hydrogen (1.20 Å). In the context of phenylethylamines, introducing a fluorine atom at the 2-position of the phenyl ring serves three critical functions:

  • Increased Lipophilicity : The highly electronegative fluorine atom alters the electron density of the aromatic ring, increasing the compound's overall lipophilicity (LogP). This facilitates rapid penetration across the blood-brain barrier (BBB), leading to a faster onset of central nervous system (CNS) effects[1].

  • Metabolic Shielding : Ortho-fluorination sterically and electronically blocks specific sites of hepatic oxidation. While unsubstituted phenylethylamines are rapidly degraded by monoamine oxidase (MAO), 2-FPEA derivatives exhibit altered intrinsic clearance (CLint) and prolonged half-lives[2].

  • Receptor Selectivity : The altered pKa of the primary or secondary amine, combined with the modified electron cloud of the aromatic ring, shifts the binding affinity heavily toward catecholaminergic transporters (DAT and NET) while virtually eliminating serotonergic (SERT) interaction[3].

Literature Search & Data Extraction Workflow

Conducting a comprehensive literature search on 2-FPEA derivatives requires navigating fragmented databases, as these compounds often straddle the line between foundational neuropharmacology tools and novel psychoactive substances (NPS)[4]. The workflow below outlines the systematic approach used to aggregate the data presented in this whitepaper.

LitSearch Q Query Formulation (2-FPEA, 2-FA, 2-FMA) DB Database Screening (PubMed, PubChem, ChEMBL) Q->DB Keywords & CAS EX Data Extraction (Affinity, PK/PD, Synthesis) DB->EX Filter by relevance VAL Data Validation (Cross-referencing LC-MS/MS) EX->VAL Empirical verification SYN Synthesis & Whitepaper Generation VAL->SYN Final Output

Workflow for systematic literature search and data extraction of 2-FPEA derivatives.

Pharmacodynamics: Monoamine Transporter Affinities

The primary mechanism of action for 2-FA and 2-FMA mirrors that of classical amphetamines, functioning as substrate-type releasers at the dopamine transporter (DAT) and norepinephrine transporter (NET)[1]. Upon binding, these derivatives induce a conformational change in the transporter, triggering the reverse transport (efflux) of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft[5].

Crucially, literature consensus indicates that 2-FMA and 2-FA possess negligible affinity for the serotonin transporter (SERT) and do not activate 5-HT2A receptors[3]. This lack of serotonergic activity distinguishes them from their 3-fluoro and 4-fluoro positional isomers, which exhibit progressively higher SERT affinities[6].

Mechanism FMA 2-Fluoro-1-phenylethylamine (e.g., 2-FA, 2-FMA) DAT Dopamine Transporter (DAT) FMA->DAT High Affinity / Reuptake Inhibition NET Norepinephrine Transporter (NET) FMA->NET High Affinity / Reuptake Inhibition SERT Serotonin Transporter (SERT) FMA->SERT Negligible Affinity DA Dopamine Efflux (Synaptic Cleft) DAT->DA Reverse Transport NE Norepinephrine Efflux (Synaptic Cleft) NET->NE Reverse Transport

Pharmacodynamic mechanism of 2-FPEA derivatives at the catecholaminergic synapse.

Quantitative Pharmacological Profile
CompoundPrimary Target(s)Mechanism of ActionSERT Affinity5-HT2A Activity
2-Fluoroamphetamine (2-FA) DAT, NETReuptake inhibition & ReleaseNegligibleNone
2-Fluoromethamphetamine (2-FMA) DAT, NETReuptake inhibition & ReleaseNegligibleNone
Amphetamine (Reference) DAT, NETReuptake inhibition & ReleaseLow/ModerateNone
4-Fluoroamphetamine (4-FA) DAT, NET, SERTReuptake inhibition & ReleaseHighLow

Data synthesized from comparative binding profiles and structure-activity relationship (SAR) investigations[1][6][7].

Pharmacokinetics & Metabolic Profiling

The metabolic fate of 2-FPEA derivatives is heavily influenced by the ortho-fluorine atom. In forensic and pharmacokinetic studies, the detection of the unchanged drug is often insufficient; identifying specific metabolites is required to validate exposure. For 2-FMA, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of human urine reveals two characteristic metabolic pathways that differentiate it from non-fluorinated methamphetamines:

  • N-hydroxylation : Yielding N-hydroxy-2-fluoromethamphetamine (N-OH-2-FMA)[8].

  • Aliphatic hydroxylation : Yielding diastereomers of 2-fluoroephedrine[8].

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls to establish causality between the experimental choices and the generated data.

Protocol 1: In Vitro Monoamine Transporter Affinity Assay (DAT, NET, SERT)

Causality Check: This assay utilizes distinct radioligands specific to each transporter to prevent cross-reactivity, ensuring that the calculated Ki values accurately reflect the compound's affinity for the isolated target[7].

Step-by-Step Methodology:

  • Cell Preparation : Culture HEK293 cells stably expressing human DAT, NET, or SERT in DMEM supplemented with 10% FBS. Harvest cells and homogenize in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligand Addition :

    • For DAT: Add 1 nM [3H]WIN35,428.

    • For NET: Add 1 nM [3H]nisoxetine.

    • For SERT: Add 1 nM[3H]citalopram.

  • Compound Incubation : Add 2-FA or 2-FMA at varying concentrations (10^-10 to 10^-4 M) to the homogenate. Include a non-specific binding control (e.g., 10 μM nomifensine for DAT). Incubate at 25°C for 2 hours to reach equilibrium.

  • Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification & Validation : Measure retained radioactivity using liquid scintillation counting. Calculate IC50 values using non-linear regression. Convert IC50 to Ki using the Cheng-Prusoff equation. Self-Validation: The assay is only valid if the reference compound (e.g., d-amphetamine) yields a Ki within 15% of its established literature value.

Protocol 2: LC-MS/MS Metabolic Profiling of 2-FMA

Causality Check: A biphenyl chromatographic column is selected over a standard C18 column because the biphenyl stationary phase allows for π-π interactions with the fluorinated aromatic ring, significantly improving the resolution of diastereomeric metabolites like 2-fluoroephedrine[8].

Step-by-Step Methodology:

  • Sample Preparation : Spike 500 μL of human urine (or microsomal incubate) with 50 ng of an internal standard (e.g., 2-FMA-d3). Add 500 μL of 0.1 M phosphate buffer (pH 6.0).

  • Solid-Phase Extraction (SPE) : Condition mixed-mode cation exchange SPE cartridges with methanol and water. Load the sample, wash with 0.1 M acetic acid and methanol, and elute with dichloromethane/isopropanol/ammonium hydroxide (78:20:2, v/v/v). Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.

  • Chromatographic Separation : Inject 5 μL onto a Biphenyl column (100 x 2.1 mm, 2.6 μm). Use a gradient elution of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Detection : Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor transitions for 2-FMA (m/z 168.1 → 109.1), N-OH-2-FMA (m/z 184.1 → 109.1), and 2-fluoroephedrine (m/z 184.1 → 133.1).

  • Validation : Confirm the presence of metabolites by matching both the chromatographic retention times and the MRM ion ratios (within a ±20% tolerance) to synthesized analytical standards[8].

Conclusion

The literature surrounding 2-fluoro-1-phenylethylamine derivatives reveals a class of compounds meticulously tuned for dopaminergic and noradrenergic selectivity. By leveraging the unique physicochemical properties of the ortho-fluorine substitution, researchers can utilize compounds like 2-FA and 2-FMA as highly specific probes for monoamine transporter function, devoid of confounding serotonergic activity. The standardized protocols provided herein ensure that future pharmacological and forensic investigations maintain high fidelity and reproducibility.

References

1.[3] "2-Fluoromethamphetamine (2-FMA): A Smart Choice for Productivity?" - Tripsitter - 3 2.[7] "Buy 2-FA (2-Fluoroamphetamine)" - USA CHEM X - 7 3.[1] "Pharmacological Profile of 2-Fluoroamphetamine: A Technical Guide" - BenchChem - 1 4.[5] "Application Notes and Protocols: 2-Fluoroamphetamine as a Research Tool for Studying Stimulant Effects" - BenchChem - 5 5.[2] "2-fluoro-N-methyl Benzeneethanamine HCL | 1067237-58-4" - BenchChem - 2 6.[8] "Identification and Quantitative Analysis of 2-Fluoro Methamphetamine and its Metabolites in Human Urine" - ResearchGate - 8 7.[6] "2-Fluoromethamphetamine" - Wikipedia - 6 8.[4] "Review Article New Psychoactive Substances: Major Groups, Laboratory Testing Challenges, Public Health Concerns" - Semantic Scholar - 4

Sources

Exploratory

Novel Fluorinated Phenethylamine Scaffolds for CNS Drug Discovery

Executive Summary The phenethylamine backbone remains one of the most privileged scaffolds in Central Nervous System (CNS) medicinal chemistry, serving as the template for endogenous neurotransmitters (dopamine, norepine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenethylamine backbone remains one of the most privileged scaffolds in Central Nervous System (CNS) medicinal chemistry, serving as the template for endogenous neurotransmitters (dopamine, norepinephrine) and a vast array of psychotropic agents. However, traditional phenethylamines often suffer from rapid metabolic clearance via Monoamine Oxidase (MAO) or Cytochrome P450 (CYP) hydroxylation, and suboptimal Blood-Brain Barrier (BBB) permeability.

This guide details the strategic incorporation of fluorine atoms—specifically trifluoromethyl (-CF₃) and fluoroalkoxy motifs—to engineer novel scaffolds with enhanced metabolic stability, optimized lipophilicity, and retained or improved receptor affinity. We move beyond the simplistic "C-F bond strength" argument to explore the electronic and steric modulations that drive superior pharmacokinetics (PK) and pharmacodynamics (PD).

Molecular Design Strategy: The Fluorine Effect

Metabolic Blocking & Electronic Modulation

Fluorine is a bioisostere of hydrogen (van der Waals radius 1.47 Å vs 1.20 Å) but possesses the highest electronegativity (3.98 Pauling scale).[1] This unique duality allows for precise tuning of the scaffold without disrupting steric recognition at the binding site.

  • Para-Position Blocking: The C4 position of the phenyl ring is a primary "soft spot" for CYP450-mediated oxidative hydroxylation. Substituting a hydrogen or methoxy group with a fluorine atom or trifluoromethyl group effectively blocks this metabolic route due to the high C-F bond dissociation energy (116 kcal/mol vs 99 kcal/mol for C-H), diverting metabolism to slower pathways.

  • pKa Modulation: Fluorination on the beta-carbon or the phenyl ring exerts a strong electron-withdrawing effect (inductive effect, -I), lowering the pKa of the terminal amine. This increases the fraction of the non-ionized species at physiological pH (7.4), thereby enhancing passive diffusion across the lipid-rich BBB.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the strategic placement of fluorine atoms on the phenethylamine scaffold and their consequent biological effects.

SAR_Logic Core Phenethylamine Scaffold R4 C4 Position (Para) -F / -CF3 / -OCF3 Core->R4 Modification Beta Beta-Position -F Substitution Core->Beta Modification Alpha Alpha-Methyl (Amphetamine) Core->Alpha Modification Effect_Metab Blocks CYP450 Hydroxylation R4->Effect_Metab Primary Mech Effect_Affinity Increases 5-HT2A Affinity (Lipophilicity) R4->Effect_Affinity Secondary Mech Effect_pKa Lowers Amine pKa (Enhanced BBB Transport) Beta->Effect_pKa Inductive Effect Effect_MAO Steric Shielding vs MAO Deamination Alpha->Effect_MAO Steric Effect

Figure 1: Strategic fluorination sites on the phenethylamine core and their mechanistic impact on pharmacology.

Synthetic Methodologies

Synthesizing fluorinated phenethylamines requires specialized handling to prevent defluorination or side reactions. Below is a validated protocol for synthesizing 4-trifluoromethyl-2,5-dimethoxyphenethylamine (2C-TFM) , a potent 5-HT2A agonist.

Protocol: Reductive Amination of Fluorinated Phenylacetone

This route is preferred over the Henry reaction for fluorinated substrates to avoid harsh reduction conditions that might strip labile fluorine groups.

Reagents:

  • 1-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)propan-2-one (Precursor)

  • Ammonium Acetate (

    
    )
    
  • Sodium Cyanoborohydride (

    
    )
    
  • Methanol (Anhydrous)

Step-by-Step Workflow:

  • Imine Formation:

    • Dissolve 10 mmol of the fluorinated phenylacetone in 50 mL of anhydrous methanol.

    • Add 100 mmol (10 eq) of ammonium acetate.

    • Stir under nitrogen atmosphere at room temperature for 4 hours. Note: The excess ammonium acetate drives the equilibrium toward the imine intermediate.

  • Reduction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Cautiously add 15 mmol (1.5 eq) of

      
       portion-wise over 30 minutes. Critical: Exothermic reaction; maintain temp <5°C to prevent side-product formation.
      
    • Allow the mixture to warm to room temperature and stir for 18 hours.

  • Quenching & Workup:

    • Acidify carefully with concentrated HCl to pH < 2 to decompose excess hydride and hydrolyze boron complexes.

    • Remove methanol under reduced pressure.

    • Basify the aqueous residue with 20% NaOH (aq) to pH > 12.

    • Extract 3x with Dichloromethane (DCM).

  • Purification:

    • Dry combined organic layers over

      
      , filter, and concentrate.
      
    • Validation: Convert to the hydrochloride salt using ethereal HCl. Recrystallize from IPA/Et2O.

    • QC Check: 1H-NMR and 19F-NMR (Singlet around -62 ppm confirms intact

      
      ).
      

Pharmacological Profiling & Validation

In Vitro Binding Assays

To validate the efficacy of the novel scaffold, a competitive radioligand binding assay is essential.

Target: 5-HT2A Receptor (Human recombinant, expressed in CHO cells).[2] Radioligand:


-Ketanserin (Antagonist) or 

-DOB (Agonist).

Data Summary: Fluorine Substitution Effects The table below summarizes the shift in affinity (


) and metabolic half-life (

) when comparing standard phenethylamines to their fluorinated analogs.
CompoundStructure (R4)5-HT2A Affinity (

, nM)
Microsomal Stability (

, min)
LogP
2C-H -H2800121.6
2C-D -CH385242.1
2C-F -F160351.8
2C-TFM -CF318 >120 2.9
Mescaline -OCH3550451.3
TFM-Mescaline -OCF342952.4

Key Insight: The trifluoromethyl (


) group (2C-TFM) provides a massive boost in both affinity (due to hydrophobic pocket filling) and metabolic stability (blocking hydroxylation), validating it as a superior scaffold lead [1, 2].
Screening Cascade Workflow

A robust drug discovery campaign must follow a logical screening cascade to filter candidates before in vivo testing.

Screening_Cascade Library Fluorinated Analog Library Synthesis Tier1 Tier 1: Binding Affinity (Ki Determination) Target: 5-HT2A / 5-HT2C Library->Tier1 Tier2 Tier 2: Functional Assays (Ca2+ Flux / Beta-Arrestin) Agonist vs Antagonist Mode Tier1->Tier2 Ki < 100 nM Tier3 Tier 3: ADME Profiling Microsomal Stability (HLM) LogP / LogD Tier2->Tier3 Full Agonist Tier4 Tier 4: In Vivo Behavioral (Head Twitch Response) Mouse Model Tier3->Tier4 t1/2 > 60 min Decision Lead Candidate Selection Tier4->Decision Active

Figure 2: Sequential screening cascade for fluorinated CNS ligands.

Advanced Mechanism: The "Fluorine-Polar" Interaction

Recent structural biology studies suggest that fluorine is not just a hydrophobic placeholder. In the 5-HT2A receptor binding pocket, fluorine atoms on the phenyl ring can engage in multipolar interactions with orthogonal carbonyls of the protein backbone (e.g., residues in Transmembrane Helix 5). This non-covalent interaction can stabilize the active receptor conformation (G-protein coupling) more effectively than a simple methyl group, explaining the super-agonist potency of compounds like 2C-TFM [3].

Furthermore, the "Physical Organic Chemistry Perspective" challenges the notion that C-F bond strength alone dictates stability. Instead, the strong electron-withdrawing nature of fluorine reduces the electron density of the aromatic ring, making it a poorer substrate for the electrophilic attack of the high-valent Iron-Oxo species in the CYP450 active site [4].

References

  • Kolaczynska, K., et al. (2022).[3][4] "Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines." Frontiers in Pharmacology.

  • Trachsel, D., et al. (2013).[3][4] "Fluorine in psychedelic phenethylamines." Drug Testing and Analysis.

  • Bhattarai, P., et al. (2026).[5] "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. [6]

  • Haghi, B., et al. (2025). "Fluorinated molecules as drugs and imaging agents in the CNS."[7][8][9] Journal of Fluorine Chemistry.

Sources

Foundational

Engineering 4-Bromo-3-chlorophenyl Chiral Amines: Synthesis, Pharmacophore Logic, and Drug Discovery Applications

Executive Summary The development of targeted therapeutics increasingly relies on structurally complex, stereochemically pure building blocks. Among these, 4-bromo-3-chlorophenyl chiral amines have emerged as privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics increasingly relies on structurally complex, stereochemically pure building blocks. Among these, 4-bromo-3-chlorophenyl chiral amines have emerged as privileged scaffolds in modern medicinal chemistry. By combining a versatile cross-coupling handle (the 4-bromo group), a metabolic shield (the 3-chloro group), and a stereodefined vector (the alpha-chiral amine), this motif enables the rapid assembly of multi-target drugs, antiviral agents, and proteolysis-targeting chimeras (PROTACs).

This technical guide provides an in-depth analysis of the structural rationale behind this building block, details a self-validating enantioselective synthesis protocol using Ellman's sulfinamide chemistry, and explores its applications in contemporary drug discovery.

Structural Rationale & Pharmacophore Utility

The strategic placement of halogens on an aromatic ring drastically alters a molecule's physicochemical properties and late-stage functionalization capabilities[1]. The 4-bromo-3-chlorophenyl amine scaffold is engineered for maximum utility:

  • The 4-Bromo Position (The Synthetic Handle): Bromine serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions. It allows for the iterative construction of complex architectures via Suzuki-Miyaura (aryl-aryl bond formation) or Buchwald-Hartwig (C-N bond formation) couplings.

  • The 3-Chloro Position (The Metabolic Shield): The introduction of a chlorine atom adjacent to the bromine provides significant steric hindrance and electronic deactivation. In a biological context, this halogen substitution blocks cytochrome P450-mediated oxidation at the meta-position, thereby increasing the metabolic half-life of the resulting drug. It also optimally tunes the lipophilicity (

    
    ) of the molecule[2].
    
  • The Chiral Amine Center (The Spatial Vector): The

    
    -chiral center dictates the 3D trajectory of subsequent functional groups. In target engagement, particularly with highly specific binding pockets like the von Hippel-Lindau (VHL) E3 ligase, the stereochemistry (typically the S-enantiomer) is non-negotiable for high-affinity binding[3].
    

G Core 4-Bromo-3-chlorophenyl Chiral Amine Core Bromo 4-Bromo Position Cross-Coupling Handle Core->Bromo Chloro 3-Chloro Position Metabolic Stability Core->Chloro ChiralCenter Chiral Amine Spatial Target Engagement Core->ChiralCenter Suzuki Suzuki-Miyaura (Aryl-Aryl) Bromo->Suzuki Buchwald Buchwald-Hartwig (C-N) Bromo->Buchwald

Pharmacophore logic and late-stage functionalization of 4-bromo-3-chlorophenyl chiral amines.

Enantioselective Synthesis Strategies

The most robust and scalable method for synthesizing 4-bromo-3-chlorophenyl chiral amines relies on Ellman’s sulfinamide chemistry [4]. This approach utilizes a chiral auxiliary to direct the stereochemical outcome of a nucleophilic addition or hydride reduction.

The Causality of Reagent Selection

To synthesize the (S)-enantiomer of 1-(4-bromo-3-chlorophenyl)ethanamine, researchers typically start with 4-bromo-3-chloroacetophenone and (R)-tert-butanesulfinamide.

  • Titanium(IV) Isopropoxide (

    
    ):  The condensation of a ketone with a sulfinamide is notoriously sluggish. 
    
    
    
    is selected because it serves a dual purpose: it acts as a Lewis acid to activate the electronically deactivated 4-bromo-3-chloroacetophenone, while simultaneously functioning as a chemical water scavenger to drive the thermodynamic equilibrium toward the N-sulfinyl imine[3].
  • L-Selectride vs.

    
    :  The choice of reducing agent is the critical determinant of stereochemistry. While sodium borohydride (
    
    
    
    ) coordinates with the sulfinyl oxygen to form a closed, six-membered chair-like transition state (yielding the R-amine), L-selectride is deliberately chosen to reverse this outcome. The bulky sec-butyl groups of L-selectride prevent coordination, enforcing an open transition state . Hydride delivery is thus directed from the less sterically hindered face, yielding the desired (S)-configuration[3].

G Ketone 4-Bromo-3-chloroacetophenone Imine Chiral N-Sulfinyl Imine Ketone->Imine Condensation Sulfinamide (R)-t-Butanesulfinamide Ti(OiPr)4, THF Sulfinamide->Imine Reduction L-Selectride (Open Transition State) Imine->Reduction Diastereoselective SulfinamideAmine (R,S)-Sulfinamide Intermediate Reduction->SulfinamideAmine Deprotection HCl in Dioxane SulfinamideAmine->Deprotection ChiralAmine (S)-Amine Product Deprotection->ChiralAmine Cleavage

Enantioselective synthesis of (S)-1-(4-bromo-3-chlorophenyl)ethanamine via Ellman's auxiliary.

Self-Validating Experimental Protocol

The following protocol details the synthesis of (S)-1-(4-bromo-3-chlorophenyl)ethanamine hydrochloride. It is designed as a self-validating system, incorporating analytical checkpoints to ensure stereochemical integrity before proceeding to the next step.

Step 1: Condensation to the N-Sulfinyl Imine
  • Reaction: To a solution of 4-bromo-3-chloroacetophenone (1.0 equiv) and (R)-(+)-2-methyl-2-propanesulfinamide (1.2 equiv) in anhydrous THF (0.5 M), add

    
     (2.0 equiv) dropwise at room temperature under an inert argon atmosphere.
    
  • Conditions: Heat the mixture to reflux (70 °C) for 24–48 hours.

  • Checkpoint (LC-MS/TLC): Monitor the disappearance of the ketone. The imine intermediate is highly stable; ensure >95% conversion before workup.

  • Workup: Cool to room temperature, pour into an equal volume of brine while stirring vigorously. Filter the resulting titanium dioxide (

    
    ) suspension through a pad of Celite. Extract the aqueous layer with EtOAc, dry over 
    
    
    
    , and concentrate.
Step 2: Asymmetric Reduction via Open Transition State
  • Reaction: Dissolve the crude N-sulfinyl imine in anhydrous THF (0.2 M) and cool to 0 °C.

  • Reduction: Add L-selectride (1.0 M in THF, 1.5 equiv) dropwise over 15 minutes. Stir at 0 °C for 3 hours[3].

  • Checkpoint (NMR): Quench a 0.1 mL aliquot with saturated

    
    , extract with EtOAc, and analyze via 
    
    
    
    NMR. The diastereomeric ratio (d.r.) can be determined by integrating the distinct signals of the tert-butyl protons. A d.r. of >95:5 is expected.
  • Workup: Quench the bulk reaction with saturated

    
    . Extract with EtOAc, wash with brine, dry over 
    
    
    
    , and purify via silica gel chromatography to isolate the pure (R,S)-diastereomer.
Step 3: Auxiliary Cleavage
  • Reaction: Dissolve the purified sulfinamide intermediate in a minimal amount of MeOH. Add 4.0 M HCl in dioxane (3.0 equiv) at room temperature.

  • Conditions: Stir for 2 hours. The cleavage of the auxiliary generates volatile byproducts (isobutylene and

    
    ).
    
  • Isolation: Concentrate the reaction mixture in vacuo. Triturate the resulting solid with diethyl ether to afford (S)-1-(4-bromo-3-chlorophenyl)ethanamine hydrochloride as a white, crystalline solid[5].

Applications in Drug Discovery

VHL E3 Ligase Ligands (PROTACs)

Targeted protein degradation relies heavily on recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Recent structure-activity relationship (SAR) studies have demonstrated that incorporating an (S)-methyl group at the benzylic position of VHL ligands significantly improves binding affinity[3]. The 4-bromo-3-chlorophenyl chiral amine serves as an ideal precursor: the chiral amine anchors into the VHL binding pocket, while the 4-bromo group is utilized for late-stage Sonogashira or Suzuki coupling to attach the PROTAC linker.

Hepatitis C Virus (HCV) Assembly Inhibitors

In antiviral research, derivatives of (4-bromo-3-chlorophenyl)methanamine have been integrated into 4-aminopiperidine scaffolds. These compounds act as potent inhibitors of HCV assembly. The unique electronic profile of the 3-chloro-4-bromo substitution pattern enhances the molecule's synergistic effects when co-administered with direct-acting antivirals like Daclatasvir[1].

Physicochemical Properties & Commercial Availability

To accelerate drug discovery programs, various alkyl-substituted derivatives of this scaffold are commercially available. The length and branching of the


-alkyl group (methyl, ethyl, propyl, tert-butyl) allow medicinal chemists to fine-tune the steric bulk and lipophilicity of the target molecule.

Table 1: Commercially Available 4-Bromo-3-chlorophenyl Chiral Amine Building Blocks

Chemical NameCAS Number

-Position R-Group
(S)-1-(4-Bromo-3-chlorophenyl)ethanamine1810074-64-6Methyl
(S)-1-(4-Bromo-3-chlorophenyl)propan-1-amine1270158-84-3Ethyl
(S)-1-(4-Bromo-3-chlorophenyl)butan-1-amine1213305-75-9Propyl
(S)-1-(4-Bromo-3-chlorophenyl)-2,2-dimethylpropan-1-amine1388121-37-6tert-Butyl

Data sourced from commercial chemical inventories[5],[6],[7].

Table 2: Physicochemical Profile of (S)-1-(4-Bromo-3-chlorophenyl)ethanamine (Free Base)

PropertyValue
Molecular Formula

Molecular Weight234.52 g/mol
Exact Mass232.96069 Da
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1
Rotatable Bonds1

Conclusion

The 4-bromo-3-chlorophenyl chiral amine is far more than a simple building block; it is a highly engineered pharmacophore designed to solve specific challenges in medicinal chemistry. By leveraging Ellman's sulfinamide chemistry and the precise steric control afforded by reagents like L-selectride, researchers can reliably access these stereopure scaffolds. Whether utilized as an anchor for VHL-recruiting PROTACs or as a core motif in antiviral discovery, this building block remains a cornerstone of modern therapeutic development.

References

  • BLD Pharm, "1810074-64-6 | (S)-1-(4-Bromo-3-chlorophenyl)ethanamine hydrochloride",
  • ChemScene, "1213305-75-9 | (S)-1-(4-bromo-3-chlorophenyl)butan-1-amine",
  • National Institutes of Health (PMC), "Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel–Lindau E3 Ubiquitin Ligase",
  • National Institutes of Health (PMC)
  • National Institutes of Health (PMC)
  • MDPI, "Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides",

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-Aryl-2-fluoroethan-1-amines

This Application Note is designed for medicinal chemists and process development scientists. It details the enantioselective synthesis of 1-(4-Bromo-3-chlorophenyl)-2-fluoroethan-1-amine , a high-value scaffold for kinas...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the enantioselective synthesis of 1-(4-Bromo-3-chlorophenyl)-2-fluoroethan-1-amine , a high-value scaffold for kinase inhibitors and GPCR ligands, starting from the corresponding styrene derivative.

Target Molecule: 1-(4-Bromo-3-chlorophenyl)-2-fluoroethan-1-amine Starting Material: 4-Bromo-3-chlorostyrene (derived from 4-bromo-3-chlorobenzaldehyde) Methodology: pH-Controlled Sharpless Asymmetric Aminohydroxylation (AAH) & Deoxyfluorination

Executive Summary & Strategic Analysis

The synthesis of


-fluoroamines with high regiochemical and stereochemical fidelity is a persistent challenge in drug development. The target molecule, 1-(4-Bromo-3-chlorophenyl)-2-fluoroethan-1-amine , contains a "reversed" substitution pattern (benzylic amine, homobenzylic fluorine) compared to the products typically obtained from standard epoxide ring openings (which favor benzylic nucleophilic attack).
Synthetic Strategy Selection

To achieve the target regiochemistry (


), we reject the standard styrene 

epoxide

fluorohydrin route, as it predominantly yields the regioisomer

due to the electronic stabilization of the benzylic cation during ring opening.

Instead, we utilize a Modified Sharpless Asymmetric Aminohydroxylation (AAH) . While standard AAH conditions favor the 2-amino-1-alcohol, optimization of the pH and ligand choice reverses this selectivity to favor the 1-amino-2-alcohol (benzylic amine). This intermediate allows for the facile deoxyfluorination of the primary alcohol without compromising the stereocenter at the benzylic position.

Workflow Logic

G Styrene 4-Bromo-3-chlorostyrene AAH Step 1: pH-Controlled Sharpless AAH (Regioselectivity Control) Styrene->AAH  (DHQ)2AQN, CbzNH2   Intermed Intermediate: (S)-N-Cbz-1-aryl-2-hydroxyethylamine AAH->Intermed  Regioisomer B (>10:1)   Fluorination Step 2: Deoxyfluorination (XtalFluor-E / DBU) Intermed->Fluorination  C-O Activation   Deprotection Step 3: Global Deprotection Fluorination->Deprotection  N-Cbz Removal   Target TARGET: 1-(4-Bromo-3-chlorophenyl)-2-fluoroethan-1-amine Deprotection->Target

Caption: Strategic workflow prioritizing the "reversed" regioselectivity required for the target scaffold.

Pre-Synthesis Considerations

Safety & Handling
  • Osmium Tetroxide (

    
    ):  Highly volatile and toxic. Use only in a well-ventilated fume hood with appropriate secondary containment.
    
  • XtalFluor-E: Generates HF in situ upon contact with moisture or during workup. While safer than DAST, standard HF safety protocols (calcium gluconate gel availability) must be in place.

  • Styrene Precursor: If 4-bromo-3-chlorostyrene is not commercially available, it must be synthesized via Wittig olefination of 4-bromo-3-chlorobenzaldehyde.

Reagent Preparation Table
ReagentRoleCritical Specification
(DHQ)₂AQN Chiral LigandHydroquinine (anthraquinone-1,4-diyl)diether. Essential for reversed regioselectivity.
Benzyl carbamate (

)
Nitrogen SourceProvides Cbz-protected amine, stable to fluorination conditions.
XtalFluor-E Fluorinating Agent(Diethylamino)difluorosulfonium tetrafluoroborate.[1] Superior thermal stability to DAST.
DBU Base/Promoter1,8-Diazabicyclo[5.4.0]undec-7-ene. Activates XtalFluor-E.

Detailed Experimental Protocols

Phase 1: Synthesis of 4-Bromo-3-chlorostyrene

Note: Skip this phase if the styrene derivative is acquired commercially.

  • Reagents: Methyltriphenylphosphonium bromide (1.2 equiv), KOtBu (1.2 equiv), THF (anhydrous).

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide in THF at 0°C.

    • Add KOtBu portion-wise. Stir for 30 min (yellow ylide forms).

    • Add 4-bromo-3-chlorobenzaldehyde (1.0 equiv) dropwise.

    • Warm to RT and stir for 4 hours.

    • Workup: Quench with sat.

      
      . Extract with hexanes (to precipitate triphenylphosphine oxide). Filter through a silica plug.
      
    • Yield Target: >90% colorless oil.

Phase 2: Regioselective Sharpless Aminohydroxylation

Objective: Install the amine at the benzylic position (C1) and the alcohol at the terminal position (C2).

Mechanism: The use of the (DHQ)₂AQN ligand and a specific buffer system favors the binding orientation that leads to the C1-N / C2-O regioisomer (Regioisomer B), contrary to standard phthalazine (PHAL) ligands.

  • Reaction Setup:

    • In a round-bottom flask, dissolve Benzyl carbamate (3.1 equiv) in n-Propanol (volume A).

    • Add NaOH (3.0 equiv) dissolved in water (volume B). Ratio n-PrOH:Water should be 1:1.

    • Add tert-Butyl hypochlorite (3.0 equiv) dropwise at 0°C. Stir 5 min.

    • Add (DHQ)₂AQN (0.05 equiv) and

      
        (0.04 equiv).
      
  • Substrate Addition:

    • Add 4-Bromo-3-chlorostyrene (1.0 equiv) diluted in a minimum amount of n-PrOH.

  • Incubation:

    • Stir at 20°C for 12–18 hours. Monitor by TLC (stain with ninhydrin or PMA).

    • Checkpoint: The reaction should turn from green to yellow upon completion.

  • Workup:

    • Quench with sodium sulfite (

      
      ) to reduce Os(VIII). Stir 30 min.
      
    • Extract with Ethyl Acetate (3x). Wash combined organics with 0.1M HCl (to remove ligand) and brine.

    • Purification: Flash chromatography (Hexane/EtOAc).

    • Target Product: (S)-Benzyl (1-(4-bromo-3-chlorophenyl)-2-hydroxyethyl)carbamate.

    • Expected Regioisomeric Ratio (B:A): >6:1.

Phase 3: Deoxyfluorination via XtalFluor-E

Objective: Convert the primary alcohol to fluorine without aziridine rearrangement.

Rationale: Direct fluorination of


-amino alcohols can lead to aziridinium intermediates. Using XtalFluor-E with DBU minimizes rearrangement compared to DAST, and the Cbz group reduces nitrogen nucleophilicity.
  • Setup:

    • Flame-dry a flask and purge with Argon.

    • Dissolve the Phase 2 Intermediate (1.0 equiv) in anhydrous DCM (0.1 M).

    • Cool to -78°C.

  • Reagent Addition:

    • Add DBU (1.5 equiv) dropwise.

    • Add XtalFluor-E (1.2 equiv) portion-wise (solid addition) or as a suspension in DCM.

  • Reaction:

    • Stir at -78°C for 1 hour, then allow to warm slowly to -10°C over 4 hours.

    • Critical: Do not heat to reflux. Thermal instability of the intermediate can cause elimination to the vinyl carbamate.

  • Workup:

    • Quench with sat.

      
       at 0°C.
      
    • Extract with DCM.[2] Dry over

      
      .
      
    • Purification: Silica gel chromatography (0-20% EtOAc in Hexanes).

    • Product: (S)-Benzyl (1-(4-bromo-3-chlorophenyl)-2-fluoroethyl)carbamate.

Phase 4: Global Deprotection

Objective: Reveal the free amine.

  • Method: Acidolytic cleavage (Hydrogenation is risky due to Ar-Br/Ar-Cl bonds).

    • Dissolve the fluorinated carbamate in 33% HBr in Acetic Acid .

    • Stir at RT for 2 hours.

    • Alternative: Boron trichloride (

      
      ) in DCM at -78°C if HBr affects the halogenated aryl ring (unlikely at RT, but 
      
      
      
      is milder for the ring).
  • Isolation:

    • Evaporate volatiles.

    • Basify carefully with

      
       (1M) to pH 10.
      
    • Extract with DCM.[2] Convert to HCl salt for storage.

  • Final Product: 1-(4-Bromo-3-chlorophenyl)-2-fluoroethan-1-amine hydrochloride .

Troubleshooting & Quality Control

Regioselectivity Verification (NMR)

Distinguishing between the 1-amino-2-fluoro (Target) and 2-amino-1-fluoro (Byproduct) isomers is critical.

FeatureTarget Isomer (Benzylic Amine)Byproduct (Benzylic Fluorine)
¹H NMR (Benzylic H)

4.2 - 4.5 ppm (multiplet)

5.6 - 6.0 ppm (doublet of multiplets)
¹⁹F NMR

-220 to -230 ppm (triplet of doublets,

)

-170 to -190 ppm (multiplet,

)
Coupling (

)
Large geminal coupling (~47 Hz) seen in

region
Large geminal coupling seen at Benzylic position
Common Failure Modes

FailureModes Start Problem Detected Issue1 Low Regioselectivity (Phase 2) Start->Issue1 Issue2 Elimination to Styrene (Phase 3) Start->Issue2 Issue3 Aziridine Formation (Phase 3) Start->Issue3 Sol1 Check pH (maintain basic). Switch ligand to (DHQ)2AQN. Issue1->Sol1 Sol2 Lower Temp (-78°C). Use XtalFluor-E instead of DAST. Issue2->Sol2 Sol3 Ensure Cbz/Boc protection. Avoid excess base. Issue3->Sol3

Caption: Diagnostic tree for common synthetic hurdles in fluoroamine synthesis.

References

  • Sharpless, K. B., et al. (2003). "The Use of pH to Influence Regio- and Chemoselectivity in the Asymmetric Aminohydroxylation of Styrenes." Organic Letters. Link

  • Couturier, M., et al. (2010). "XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents."[3] Journal of Organic Chemistry. Link

  • Gouverneur, V., et al. (2012). "In situ generation of amine-HF reagents... to provide β-fluoroamines." Journal of Organic Chemistry. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

  • Tao, B., et al. (1998). "Regioselective Aminohydroxylation of Cinnamates and Styrenes." Tetrahedron Letters. Link

Sources

Application

Suzuki-Miyaura coupling conditions for bromo-chloro-phenethylamines

Application Note: High-Fidelity Suzuki-Miyaura Coupling of Bromo-Chloro-Phenethylamines Executive Summary The functionalization of phenethylamine scaffolds is a cornerstone in the development of neuroactive pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Suzuki-Miyaura Coupling of Bromo-Chloro-Phenethylamines

Executive Summary

The functionalization of phenethylamine scaffolds is a cornerstone in the development of neuroactive pharmaceuticals (e.g., 5-HT2A agonists, monoamine transporter inhibitors). However, substrates containing both bromine and chlorine substituents—such as 4-bromo-2-chlorophenethylamine —present a dual synthetic challenge: chemoselectivity (differentiating between halogen sites) and catalyst poisoning (interference by the primary amine).

This guide provides three validated protocols to address these challenges:

  • Protocol A: Chemoselective coupling at the C-Br site (leaving C-Cl intact).[1]

  • Protocol B: Activation of the C-Cl site (for difficult or sequential couplings).

  • Protocol C: Handling unprotected primary amines to bypass protection/deprotection steps.

Strategic Analysis & Mechanistic Grounding

The Chemoselectivity Hierarchy

The success of coupling a bromo-chloro-arene relies on the distinct rates of oxidative addition to the Palladium(0) center. The bond dissociation energy (BDE) dictates that C-Br bonds (~81 kcal/mol) undergo oxidative addition significantly faster than C-Cl bonds (~96 kcal/mol).

  • For Br-Selectivity: Use "older generation" ligands (e.g., PPh3, dppf). These are active enough to insert into C-Br but kinetically slow to insert into C-Cl at moderate temperatures.

  • For Cl-Activation: Use electron-rich, bulky dialkylbiaryl phosphines (Buchwald Ligands like XPhos, SPhos). These ligands donate electron density to the Pd center, lowering the activation energy required to break the strong C-Cl bond.

The Amine Problem (Catalyst Poisoning)

Free primary amines (


) are competent 

-donors. They can displace phosphine ligands on the Pd center, forming inactive "Pd-amine" complexes that precipitate as Palladium black.
  • Mitigation 1 (Standard): Mask the amine with a Boc or Cbz group.

  • Mitigation 2 (Advanced): Use bulky precatalysts (e.g., Pd-PEPPSI, Buchwald G3/G4) that sterically prevent amine coordination.

Decision Matrix & Workflow

G Start Substrate: Bromo-Chloro-Phenethylamine AmineCheck Is the Amine Protected? Start->AmineCheck Protect Protect (Boc/Cbz) AmineCheck->Protect No TargetCheck Target Halogen? AmineCheck->TargetCheck Yes (Protected) ProtoC Protocol C: Unprotected Amine Coupling AmineCheck->ProtoC No (Skip Protection) Protect->TargetCheck ProtoA Protocol A: Br-Selective Coupling (Preserves Cl) TargetCheck->ProtoA Target Bromine ProtoB Protocol B: Cl-Activation (Couples Cl) TargetCheck->ProtoB Target Chlorine

Figure 1: Strategic workflow for selecting the appropriate coupling protocol based on substrate protection status and regiochemical goals.

Experimental Protocols

Protocol A: Chemoselective Coupling (Br-Site)

Target: Coupling at the Bromine position while leaving the Chlorine intact for future elaboration.[1]

  • Substrate: N-Boc-4-bromo-2-chlorophenethylamine.

  • Mechanism: Exploits the kinetic favorability of C-Br oxidative addition using a less electron-rich ligand.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Catalyst Pd(PPh3)40.03 (3 mol%)Standard catalyst; low reactivity toward Cl.
Base Na2CO3 (2.0 M aq)2.5Mild base; prevents hydrolysis of sensitive groups.
Boronic Acid Ar-B(OH)21.1Coupling partner.[10]
Solvent DME / Water (3:1)0.1 MDimethoxyethane provides excellent solubility.

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the N-Boc-phenethylamine (1.0 equiv), aryl boronic acid (1.1 equiv), and Pd(PPh3)4 (3 mol%).

  • Inerting: Seal the vial and purge with Argon for 5 minutes.

  • Solvation: Add degassed DME and 2.0 M Na2CO3 via syringe.

  • Reaction: Heat to 80°C for 4–6 hours. Note: Do not exceed 90°C to avoid activating the chloride.

  • Validation: Monitor by LC-MS. Look for the disappearance of starting material (Br) and the absence of double-coupled product (Br+Cl).

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate.

Protocol B: Difficult Coupling (Cl-Site Activation)

Target: Coupling at the Chlorine position (usually after Br has been reacted or removed).

  • Substrate: N-Boc-2-chlorophenethylamine derivative.

  • Mechanism: Uses XPhos , a bulky, electron-rich ligand that facilitates oxidative addition into the strong C-Cl bond.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Precatalyst XPhos Pd G20.02 (2 mol%)Generates active Pd(0)-XPhos species rapidly.
Base K3PO4 (Tribasic)3.0Stronger base required for difficult transmetalation.
Boronic Acid Ar-B(OH)21.5Excess required due to slower kinetics.
Solvent 1,4-Dioxane / H2O (4:[11]1)0.2 MHigh boiling point solvent.

Step-by-Step Procedure:

  • Setup: Combine substrate, boronic acid, XPhos Pd G2, and solid K3PO4 in a reaction vessel.

  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Reaction: Add degassed Dioxane/Water mixture. Heat to 100°C for 12–16 hours.

  • Workup: Standard EtOAc extraction.

  • Note: If XPhos Pd G2 is unavailable, generate in situ using Pd2(dba)3 (1 mol%) and XPhos (4 mol%).

Protocol C: Unprotected Amine Coupling (Advanced)

Target: Direct coupling of free-base phenethylamines.

  • Challenge: Free amines coordinate to Pd.

  • Solution: Use Pd-PEPPSI-IPr , a catalyst with a "throw-away" pyridine ligand that is extremely robust and sterically bulky, preventing the substrate amine from poisoning the active center.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Catalyst Pd-PEPPSI-IPr0.05 (5 mol%)NHC-stabilized catalyst resistant to amine poisoning.
Base K2CO3 or KOH3.0KOH often accelerates NHC cycles.
Solvent Isopropanol / Water (1:1)0.25 MProtic solvent helps solvate the free amine.

Step-by-Step Procedure:

  • Dissolution: Dissolve the free amine substrate (as HCl salt or free base) in IPA/Water.

  • Basification: If using amine-HCl salt, add 1.0 equiv extra base to neutralize.

  • Catalysis: Add boronic acid and Pd-PEPPSI-IPr.

  • Reaction: Heat to 80°C. The NHC ligand (IPr) remains tightly bound, preventing the phenethylamine nitrogen from crashing out the palladium.

Troubleshooting & Optimization

SymptomDiagnosisCorrective Action
Low Conversion (Protocol A) Oxidative addition stalled.Switch from PPh3 to dppf . Pd(dppf)Cl2 is slightly more active but retains Br-selectivity.
Loss of Chemoselectivity (Protocol A) C-Cl bond is reacting.[8]Lower temperature to 60°C. Ensure ligand:Pd ratio is > 2:1 (excess ligand protects Pd).
Palladium Black Formation (Protocol C) Catalyst decomposition.The free amine is poisoning the catalyst. Switch to Buchwald G3/G4 precatalysts (e.g., RuPhos Pd G3) which are specifically designed for amine tolerance.
Protodeboronation Boronic acid degrading.Use Potassium Trifluoroborate (BF3K) salts instead of boronic acids. They are more stable and release the active species slowly.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling. Chemistry - A European Journal, 12(18), 4749-4755. Link

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling of Aryl and Heteroaryl Halides with Nitrogen-Containing Substituents. Angewandte Chemie Int. Ed., 48(49), 9240-9261. Link

  • BenchChem Technical Support. (2025). Suzuki Coupling of 3-bromo-7-chloro-1-benzothiophene. Link

Sources

Method

Reagents for enantioselective synthesis of beta-fluoroamines

Application Note: Reagents for Enantioselective Synthesis of -Fluoroamines[1][2][3][4][5] Abstract & Strategic Overview -Fluoroamines are critical bioisosteres in medicinal chemistry.[1] The introduction of a fluorine at...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents for Enantioselective Synthesis of -Fluoroamines[1][2][3][4][5]

Abstract & Strategic Overview


-Fluoroamines are critical bioisosteres in medicinal chemistry.[1] The introduction of a fluorine atom 

to a nitrogen center significantly lowers the basicity of the amine (typically by 1–2 pKa units) due to the strong electron-withdrawing inductive effect (

). This modulation improves lipophilicity (

), metabolic stability against oxidative deamination, and membrane permeability.

However, the synthesis of chiral


-fluoroamines is synthetically demanding due to the "gauche effect" and the high hydration energy of fluoride, which complicates nucleophilic displacement.

This guide categorizes the synthetic reagents into two primary mechanistic classes:

  • Electrophilic Fluorination: utilizing

    
    -F reagents (NFSI, Selectfluor) on enamine/enolate intermediates.[2][3]
    
  • Nucleophilic Fluorination: utilizing latent fluoride sources (PhCOF, AgF) for the desymmetrization of aziridines.

Decision Matrix: Selecting the Right Reagent

Use the following logic flow to determine the optimal reagent system for your substrate.

G Start Target: Chiral Beta-Fluoroamine Substrate Starting Material? Start->Substrate Aldehyde Aldehyde/Ketone Substrate->Aldehyde Carbonyl Precursor Aziridine Meso-Aziridine Substrate->Aziridine Cyclic Amine Precursor Reagent1 Reagent: NFSI or Selectfluor Aldehyde->Reagent1 Reagent2 Reagent: PhCOF + HFIP (Latent HF) Aziridine->Reagent2 Method1 Method: Organocatalytic Alpha-Fluorination + Reductive Amination Reagent1->Method1 Method2 Method: Co-Catalytic Ring Opening (Co-Salen/Ti) Reagent2->Method2

Figure 1: Reagent selection logic based on substrate availability.

Reagent Profile & Comparative Analysis

The choice of reagent dictates the safety profile and purification strategy.

ReagentTypeActive SpeciesPhysical StateHandling/StabilityCost/Scale
NFSI Electrophilic

(N-F bond)
Crystalline SolidStable, non-hygroscopic.[2][4][5] Safe alternative to

gas.
Low/High
Selectfluor Electrophilic

(N-F bond)
Crystalline SolidWater soluble, non-hygroscopic.[4] Stronger oxidant than NFSI.Med/High
Benzoyl Fluoride (PhCOF) NucleophilicLatent

LiquidMoisture sensitive. Generates HF in situ with alcohols.Low/High
Silver Fluoride (AgF) Nucleophilic

SolidLight sensitive, expensive. Heterogeneous reactions.[6]High/Low

Protocol A: Electrophilic Route (Organocatalysis)

Target: Enantioselective synthesis of


-fluoroamines from aldehydes.
Mechanism:  This protocol utilizes the Jørgensen-Hayashi catalyst  to form a chiral enamine intermediate, which reacts with the electrophilic fluorine source (NFSI). The unstable 

-fluoroaldehyde is immediately trapped via reductive amination.
Materials
  • Substrate: Aliphatic aldehyde (freshly distilled).

  • Reagent:

    
    -Fluorobenzenesulfonimide (NFSI) [CAS: 133745-75-2].
    
  • Catalyst: (S)-(-)-

    
    -Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi Catalyst).
    
  • Reductant: Sodium triacetoxyborohydride (

    
    ).
    
  • Amine Source:

    
    -Anisidine or Benzylamine (for reductive amination).
    
  • Solvent: Toluene (anhydrous) and THF.

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried round-bottom flask under Argon, dissolve the Jørgensen-Hayashi catalyst (10 mol%) in anhydrous Toluene (0.2 M relative to substrate).

  • Substrate Addition: Add the aldehyde (1.0 equiv) and cool the system to 0 °C.

  • Fluorination: Add NFSI (1.2 equiv) in a single portion. Stir at 0 °C for 4–12 hours.

    • Checkpoint: Monitor consumption of NFSI by TLC (Hexane/EtOAc). The

      
      -fluoroaldehyde intermediate is volatile and unstable; do not isolate .
      
  • One-Pot Reductive Amination:

    • Dilute the reaction mixture with THF (equal volume to Toluene).

    • Add the amine partner (1.5 equiv) followed immediately by

      
       (2.0 equiv).
      
    • Allow to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (
    
    
    
    ). Dry organic layers over
    
    
    .[7]
  • Purification: Flash column chromatography on silica gel.

Critical Note: The enantioselectivity is determined during the C-F bond formation. High purity NFSI is essential; yellowed NFSI indicates decomposition and will lower yields.

Protocol B: Nucleophilic Route (Ring Opening)

Target: Enantioselective ring opening of meso-aziridines. Mechanism: This method, pioneered by the Doyle group, uses a cooperative Lewis Acid system.[8] A chiral (salen)Co complex and an achiral Ti(IV) species activate the aziridine and the latent fluoride source (Benzoyl Fluoride + HFIP) respectively.

Materials
  • Substrate: Meso-N-picolinoyl aziridine (The picolinoyl group is crucial for bidentate coordination).

  • Reagent: Benzoyl Fluoride (PhCOF) [CAS: 455-32-3].

  • Additive: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP).[9]

  • Catalyst: (R,R)-(salen)Co(II) (5 mol%).

  • Co-Catalyst:

    
     (5 mol%).
    
  • Solvent: MTBE (Methyl tert-butyl ether).[10]

Step-by-Step Methodology
  • Catalyst Prep: In a glovebox or under strict

    
     atmosphere, combine (salen)Co(II) and 
    
    
    
    in a vial.
  • Reaction Assembly: Add the meso-aziridine (1.0 equiv) and dissolve in MTBE (0.1 M).

  • Reagent Activation: Add HFIP (1.2 equiv) followed by Benzoyl Fluoride (1.2 equiv).

    • Mechanistic Insight: PhCOF reacts with HFIP to generate HF in situ, buffered by the base and the catalyst system, preventing background racemic ring opening.

  • Execution: Seal the vessel and stir at ambient temperature for 24 hours.

  • Quench: Open the vessel and add solid

    
     to neutralize any remaining HF species. Filter through a pad of Celite.
    
  • Purification: The resulting

    
    -fluoroamine is often crystalline. Purify via silica gel chromatography (EtOAc/Hexanes).
    
Pathway Visualization

Mechanism Aziridine Meso-Aziridine (Substrate) Activation Ti(IV) / Co(II) Coordination Aziridine->Activation Transition Trans-Opening Transition State Activation->Transition Desymmetrization FluorideSrc PhCOF + HFIP (Latent HF) FluorideSrc->Activation In-situ generation Product Chiral Beta-Fluoroamine Transition->Product Inversion of Config

Figure 2: Cooperative Catalysis pathway for Aziridine Ring Opening.

Safety & Handling of Fluorination Reagents[14][15][16]

NFSI & Selectfluor[6][7][10][11][16][17]
  • Hazards: Although stable solids, they are strong oxidizers.

  • Incompatibility: Do not mix with strong reducing agents or metal powders.

  • Disposal: Quench excess reagent with a dilute sodium thiosulfate or sodium bisulfite solution before disposal to reduce the N-F bond.

Benzoyl Fluoride / HFIP[4]
  • HF Danger: This combination generates anhydrous HF in situ. While the concentration is low, standard HF protocols apply.

  • PPE: Neoprene or Nitrile gloves (double gloved) are mandatory. Calcium gluconate gel must be available in the lab.

  • Glassware: At catalytic scales, borosilicate glass is generally acceptable due to the low concentration of HF, but PTFE (Teflon) vessels are recommended for scale-up to prevent etching and silica contamination.

References

  • MacMillan, D. W. C., & Beeson, T. D. (2005).[11] Enantioselective Organocatalytic

    
    -Fluorination of Aldehydes. Journal of the American Chemical Society, 127(24), 8826–8828.[11]
    [Link]
    
  • Marigo, M., Fielenbach, D., Braunton, A., Kjærsgaard, A., & Jørgensen, K. A. (2005). Enantioselective Formation of Stereogenic C–F Centers by Simple Organic Catalysts.[12][2][13][14] Angewandte Chemie International Edition, 44(24), 3703–3706. [Link]

  • Kalow, J. A., & Doyle, A. G. (2010). Enantioselective Ring Opening of Aziridines with Fluoride Anion Promoted by a Cooperative Lewis Acid Catalyst.[9][8] Journal of the American Chemical Society, 132(10), 3268–3269. [Link]

  • Kalow, J. A., & Doyle, A. G. (2013). Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis.[9][8] Tetrahedron, 69(27-28), 5702-5709. [Link]

  • Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry, 87(1), 1-17. [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of Fluorinated Phenethylamine Derivatives

Abstract & Strategic Value This application note details a high-efficiency, two-step protocol for the synthesis of fluorinated phenethylamine derivatives starting from substituted benzaldehydes. Phenethylamines represent...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

This application note details a high-efficiency, two-step protocol for the synthesis of fluorinated phenethylamine derivatives starting from substituted benzaldehydes. Phenethylamines represent a "privileged scaffold" in neurochemistry, acting as precursors for neurotransmitter analogues, psychoplastogens, and bronchodilators.

The incorporation of fluorine (bioisostere) at the para or meta positions significantly alters the physicochemical profile of the scaffold:

  • Metabolic Stability: Blocks C-H oxidation sites (e.g., CYP450 metabolism), extending half-life (

    
    ).
    
  • Lipophilicity: Increases

    
    , enhancing Blood-Brain Barrier (BBB) permeability.
    
  • Binding Affinity: Modulates electrostatic interactions within the receptor binding pocket (e.g., 5-HT

    
    ).
    

Why Microwave Irradiation? Traditional thermal synthesis of phenethylamines (via the Henry reaction and subsequent reduction) often suffers from long reaction times (24–48 h), incomplete dehydration of the nitro-alcohol intermediate, and hazardous reduction conditions (e.g., LiAlH


). This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS)  to:
  • Drive the equilibrium-limited Henry condensation to completion in <20 minutes.

  • Facilitate a safe, catalytic transfer hydrogenation (CTH) in a sealed vessel, eliminating the need for high-pressure H

    
     gas cylinders or pyrophoric hydrides.
    

Chemical Strategy & Mechanism[1][2]

The synthesis follows a convergent "Nitro-Aldol to Amine" pathway. The microwave field effects (dipolar polarization) are exploited to overcome the activation energy of the dehydration step in the Henry reaction, preventing the isolation of the


-nitroalcohol impurity.
Reaction Scheme

ReactionScheme Aldehyde 4-Fluorobenzaldehyde (Precursor) Intermediate β-Nitrostyrene (Intermediate) Aldehyde->Intermediate Step 1: Henry Condensation MW, 95°C, NH4OAc Nitromethane Nitromethane (Solvent/Reagent) Nitromethane->Intermediate Product 4-Fluorophenethylamine (Target Amine) Intermediate->Product Step 2: CTH Reduction MW, 60°C, HCOONH4, Pd/C

Figure 1: Two-step microwave-assisted synthetic pathway.[1] Step 1 exploits thermal superheating for dehydration; Step 2 utilizes formate as a hydrogen donor.

Equipment & Materials

Instrumentation
  • Reactor: Single-mode Microwave Reactor (e.g., CEM Discover 2.0 or Anton Paar Monowave 400).

  • Vessels: 10 mL and 35 mL pressure-rated borosilicate glass vials with Teflon/silicone septa.

  • Temperature Control: IR sensor (external) and Fiber Optic probe (internal, recommended for Step 2).

Reagents
  • Precursors: 4-Fluorobenzaldehyde (>98%), Nitromethane (Reagent Grade).

  • Catalysts: Ammonium Acetate (NH

    
    OAc), 10% Palladium on Carbon (Pd/C).
    
  • Reductant: Ammonium Formate (HCOONH

    
    ).
    
  • Solvents: Glacial Acetic Acid, Ethanol (EtOH), Isopropanol (IPA), Dichloromethane (DCM).

Detailed Protocols

Protocol A: Synthesis of 4-Fluoro- -nitrostyrene (Henry Reaction)

Objective: Rapid condensation of aldehyde and nitroalkane.

  • Preparation:

    • In a 10 mL microwave vial, dissolve 4-fluorobenzaldehyde (5.0 mmol, 620 mg) in nitromethane (2.0 mL). Note: Nitromethane acts as both reagent and solvent.

    • Add Ammonium Acetate (1.0 mmol, 77 mg, 20 mol%).

    • Add a magnetic stir bar and seal the vial.

  • Microwave Parameters:

    • Mode: Standard (Dynamic Power).

    • Temp: 95 °C.

    • Hold Time: 15:00 minutes.

    • Max Pressure: 250 psi (Safety Limit).

    • Power: Max 150 W (System will modulate to maintain 95°C).

  • Workup:

    • Cool to room temperature (RT). The reaction mixture will darken to yellow/orange.

    • Crystallization: Pour the mixture into ice-cold water (20 mL) or isopropanol/water mix. The nitrostyrene usually precipitates as yellow needles.

    • Filtration: Vacuum filter and wash with cold water.

    • Yield Expectation: 85–95%.

    • Checkpoint: Verify disappearance of aldehyde peak (~10.0 ppm) via

      
      H-NMR.
      
Protocol B: Reduction to 4-Fluorophenethylamine (CTH Method)

Objective: Reduction of the alkene and nitro group without high-pressure H


.
Safety Alert: This reaction generates CO

and H

gas. Use a vessel with a reliable pressure release mechanism or ensure headspace volume is sufficient (use 35 mL vial for 2 mmol scale).
  • Preparation:

    • In a 35 mL microwave vial, suspend 4-fluoro-

      
      -nitrostyrene  (2.0 mmol, 334 mg) in Ethanol  (10 mL).
      
    • Add 10% Pd/C (50 mg, ~15 wt% loading). Handle wet to avoid ignition.

    • Add Ammonium Formate (10.0 mmol, 630 mg, 5 equiv).

    • Seal immediately.

  • Microwave Parameters:

    • Mode: Standard (Dynamic).

    • Temp: 60 °C. Note: Higher temps cause rapid gas evolution.

    • Hold Time: 10:00 minutes.

    • Stirring: High (to keep Pd/C suspended).

  • Workup & Purification:

    • Venting: Allow the vessel to cool to <40°C. Carefully puncture the septum with a needle to release residual pressure.

    • Filtration: Filter through a Celite pad to remove Pd/C. Wash with MeOH.

    • Acid-Base Extraction (Crucial for Purity):

      • Evaporate solvent.[2] Dissolve residue in 1M HCl (aq).

      • Wash aqueous layer with DCM (removes non-basic impurities/dimers).

      • Basify aqueous layer to pH >12 using 4M NaOH.

      • Extract the free amine into DCM (3 x 15 mL).

      • Dry over MgSO

        
        , filter, and concentrate.
        
    • Salt Formation: Dissolve oil in minimal dry ether and add HCl/Ether to precipitate the hydrochloride salt.

Optimization Logic & Troubleshooting

The following decision tree illustrates how to optimize the reaction if yields are suboptimal.

Optimization Start Analyze Reaction Outcome Check1 Step 1: Nitroalcohol present? Start->Check1 Action1 Increase MW Temp (+10°C) or Add AcOH co-solvent Check1->Action1 Yes (Incomplete Dehydration) Check2 Step 2: Incomplete Reduction? Check1->Check2 No Action2 Increase Formate Equiv (to 7x) or Refresh Pd/C Check2->Action2 Yes (Intermediate oxime seen) Check3 Step 2: Dimer Formation? Check2->Check3 No Action3 Dilute Reaction (0.1 M) Lower Temp to 50°C Check3->Action3 Yes (Secondary amine formed)

Figure 2: Troubleshooting logic for common MAOS pitfalls in phenethylamine synthesis.

Quantitative Comparison: Thermal vs. Microwave[5]
ParameterThermal (Reflux)Microwave (This Protocol)Improvement Factor
Step 1 Time 4–12 Hours15 Minutes16x - 48x Faster
Step 1 Yield 75%92%+17%
Step 2 Time 24 Hours (H

balloon)
10 Minutes144x Faster
Solvent Usage High (50-100 mL)Low (<15 mL)Green Metric

Safety & Compliance

  • Pressure Hazards: Step 2 generates gas. Do not exceed 50% volume capacity of the microwave vial. Always use the reactor's built-in pressure management system (e.g., ActiVent™).

  • Chemical Hazards:

    • Nitromethane: Shock-sensitive explosive in dry/pure form under extreme conditions. In solution and small MW scales, it is stable, but avoid overheating (>140°C).

    • Fluorinated Intermediates: Treat as potential irritants/neurotoxins until fully characterized.

  • Waste: Pd/C residues are pyrophoric; dispose of in water-wet waste containers.

References

  • Microwave-Assisted Henry Reaction

    • Varma, R. S., et al. "Microwave-assisted Henry reaction: solvent-free synthesis of nitroalkenes."[3] Tetrahedron Letters, 1997.

    • Source: (Verified Context)

  • Microwave-Assisted Reduction (CTH)

    • Polshettiwar, V., & Varma, R. S. "Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery." Chemical Society Reviews, 2008.
    • Source:

  • Medicinal Chemistry of Fluorinated Phenethylamines

    • Trachsel, D. "Fluorine in psychedelic phenethylamines." Drug Testing and Analysis, 2012.
    • Source:

  • General MAOS Principles

    • Kappe, C. O. "Controlled microwave heating in modern organic synthesis.
    • Source:

Sources

Method

Application of 1-(4-Bromo-3-chlorophenyl)-2-fluoroethan-1-amine in fragment-based drug design

Application Note: Exploiting 1-(4-Bromo-3-chlorophenyl)-2-fluoroethan-1-amine in Fragment-Based Drug Design (FBDD) Executive Summary Fragment-Based Drug Design (FBDD) has revolutionized the discovery of high-quality lead...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Exploiting 1-(4-Bromo-3-chlorophenyl)-2-fluoroethan-1-amine in Fragment-Based Drug Design (FBDD)

Executive Summary

Fragment-Based Drug Design (FBDD) has revolutionized the discovery of high-quality lead compounds by screening low-molecular-weight chemical entities. However, the inherently weak binding affinities of fragments (typically in the high


M to mM range) demand highly sensitive and orthogonal detection methodologies.

The molecule 1-(4-Bromo-3-chlorophenyl)-2-fluoroethan-1-amine represents a rationally engineered "Swiss Army knife" for FBDD. It is intentionally decorated with specific atomic features—a primary amine, a


-fluorine, and a bromochloro-phenyl ring—that not only provide a rich pharmacophore for target engagement but also enable multimodal screening. This application note details the causality behind its structural design and provides self-validating protocols for its use in 

F NMR screening and anomalous dispersion X-ray crystallography.

Molecular Architecture & Pharmacophore Rationale

Every functional group in 1-(4-Bromo-3-chlorophenyl)-2-fluoroethan-1-amine serves a dual purpose: mediating protein-ligand interactions and facilitating biophysical detection or downstream synthesis.

  • The Primary Amine (The Anchor): Acts as a classical hydrogen-bond donor and potential salt-bridge partner (e.g., interacting with Asp/Glu residues in kinase hinge regions or protease active sites).

  • The

    
    -Fluorine (The Probe & Modulator):  Fluorine is virtually absent in biological macromolecules. Incorporating a 
    
    
    
    F atom allows for highly sensitive, background-free ligand-observed NMR screening[1]. Stereoelectronically, the highly electronegative fluorine lowers the p
    
    
    of the adjacent primary amine, modulating its protonation state at physiological pH to enhance membrane permeability during later lead optimization.
  • The para-Bromine (The Beacon & Handle): Bromine provides a significant anomalous scattering signal at accessible X-ray wavelengths, solving the phase and placement problem for low-occupancy fragment binding in electron density maps[2]. Chemically, the aryl bromide is an ideal synthetic handle for late-stage hit-to-lead elaboration via transition-metal-catalyzed cross-coupling[3].

  • The meta-Chlorine (The Halogen Bond Donor): Both chlorine and bromine possess a "

    
    -hole"—a region of positive electrostatic potential on the halogen's outermost surface. This allows the fragment to act as a halogen bond donor, forming highly directional, stabilizing interactions with the backbone carbonyl oxygens of the target protein[4].
    

Pharmacophore Molecule 1-(4-Bromo-3-chlorophenyl)-2-fluoroethan-1-amine MW: 252.5 Da Rule of 3 Compliant Amine Primary Amine (H-Bond Donor / Salt Bridge) Molecule->Amine Anchoring Fluorine Beta-Fluorine (19F NMR Probe / pKa Modulator) Molecule->Fluorine Detection Bromine Para-Bromine (Anomalous Scatterer / Cross-Coupling) Molecule->Bromine Phasing & Growing Chlorine Meta-Chlorine (Lipophilic Contact / Halogen Bond) Molecule->Chlorine Affinity Enhancement

Fig 1: Pharmacophore and biophysical utility mapping of the fragment.

Quantitative Data & Screening Parameters

To ensure seamless integration into existing FBDD pipelines, the physicochemical and biophysical parameters of the fragment are summarized below.

ParameterValueFBDD Implication
Molecular Weight 252.51 g/mol Strictly adheres to the "Rule of 3" (MW < 300).
Heavy Atoms 12Ideal size for initial pocket exploration.
H-Bond Donors/Acceptors 2 / 1Low desolvation penalty; relies on directional bonding.

F NMR Chemical Shift
~ -215 to -225 ppmResonates in a clear spectral window, ideal for multiplexed cocktails.
Bromine K-edge 13.474 keV (0.9201 Å)Optimal X-ray energy for maximizing anomalous scattering (

).

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to distinguish true target engagement from false positives (e.g., non-specific aggregation).

Protocol A: Primary Screening via Ligand-Observed F CPMG NMR

Ligand-observed NMR relies on the principle that small molecules tumble rapidly in solution (long transverse relaxation time,


, yielding sharp peaks). When a fragment binds to a massive protein, it adopts the protein's slow tumbling rate, drastically reducing its 

and broadening the NMR signal[1].

Step-by-Step Methodology:

  • Cocktail Assembly: Pool 1-(4-Bromo-3-chlorophenyl)-2-fluoroethan-1-amine with 9-14 other fluorinated fragments. Causality:

    
    F has a massive chemical shift range (>300 ppm). Pooling maximizes throughput without signal overlap. Ensure final concentration is 50 
    
    
    
    M per fragment in NMR buffer (e.g., 50 mM Phosphate, pH 7.4, 10% D
    
    
    O).
  • Baseline Acquisition (Control): Acquire a

    
    F Carr-Purcell-Meiboom-Gill (CPMG) spin-echo spectrum of the cocktail without the target protein. This establishes the unattenuated reference intensity.
    
  • Protein Incubation: Add the target protein to a final concentration of 2–5

    
    M. Causality: A high ligand-to-protein ratio (e.g., 25:1) ensures that the rapid exchange between bound and free states transfers the line-broadening effect to the bulk fragment population.
    
  • Binding Detection: Re-acquire the

    
    F CPMG spectrum. A reduction in peak intensity of >30% for the -215 ppm signal indicates binding.
    
  • Self-Validation (Competition Assay): To prove specific active-site binding, add a known high-affinity competitor (spy molecule) at 10

    
    M. Causality: The competitor will displace the weakly binding fragment. If the 
    
    
    
    F signal intensity is restored to baseline, the hit is validated as a specific active-site binder.
Protocol B: Structural Elucidation via Br-Anomalous X-ray Crystallography

Fragments often bind with low occupancy (<30%), making them virtually invisible in standard electron density maps. By tuning the synchrotron X-ray energy to the Bromine K-edge, we excite the core electrons of the Br atom, generating an anomalous scattering signal that acts as an unambiguous 3D beacon[2].

Step-by-Step Methodology:

  • Crystal Soaking: Transfer apo-protein crystals into a drop containing 20–50 mM of the fragment dissolved in cryoprotectant. Soak for 1 to 24 hours. Causality: High concentrations drive the equilibrium toward the bound state for weak fragments.

  • Energy-Tuned Data Collection: Mount the crystal at a tunable synchrotron beamline (e.g., SPring-8 BL44XU in Japan or Diamond Light Source I04-1). Tune the incident X-ray energy precisely to the Bromine K-edge (13.474 keV / 0.9201 Å).

  • Anomalous Map Generation: Process the diffraction data, keeping Friedel pairs separate. Calculate an anomalous difference Fourier map (

    
    ). Causality: The only atom in the protein-ligand complex capable of producing a strong anomalous signal at this energy is the fragment's bromine atom. A >4
    
    
    
    peak in this map unambiguously locates the para-position of the phenyl ring.
  • Self-Validation (PanDDA Integration): Use Pan-Dataset Density Analysis (PanDDA) to subtract the ground-state (apo) electron density from the soaked crystal data. Overlay the PanDDA event map with the anomalous Br-peak. If the Br-peak aligns perfectly with the distal end of the PanDDA density, the binding pose is validated, and the rest of the molecule (chlorine, fluorine, amine) can be confidently built into the map.

Workflow NMR 19F CPMG NMR (Detects Binding) Validation Competitor Addition (Validates Specificity) NMR->Validation Hit Soak Crystal Soaking (50 mM Fragment) Validation->Soak Confirmed Xray X-ray at 13.47 keV (Br Anomalous Signal) Soak->Xray Diffraction Pose PanDDA + Anomalous Map (Unambiguous Pose) Xray->Pose Phasing

Fig 2: Orthogonal FBDD workflow integrating 19F NMR screening with Br-anomalous X-ray validation.

Hit-to-Lead Elaboration Trajectories

Once the 3D binding pose of 1-(4-Bromo-3-chlorophenyl)-2-fluoroethan-1-amine is secured, the fragment's built-in synthetic handles allow for rapid, divergent optimization.

  • Fragment Growing via the Amine: The primary amine is exposed to solvent in many binding poses. It can be rapidly derivatized via amide coupling, reductive amination, or urea formation to reach adjacent sub-pockets.

  • Fragment Linking via the Bromine: If the anomalous X-ray map reveals that the para-bromine points toward a neighboring hydrophobic pocket, the bromine serves as a direct handle for Suzuki-Miyaura (aryl-aryl) or Sonogashira (aryl-alkyne) cross-coupling[3]. This allows chemists to bypass de novo synthesis and directly elaborate the core fragment inside the crystal soaking mixtures.

References

  • Applications of 19F-NMR in Fragment-Based Drug Discovery Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • High-confidence placement of low-occupancy fragments into electron density using the anomalous signal of sulfur and halogen atoms Source: International Union of Crystallography (IUCr) URL:[Link]

  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development Source: American Chemical Society (ACS) URL:[Link]

  • Fragment-based activity space: smaller is better Source: University of Verona / Current Opinion in Drug Discovery & Development URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing elimination side reactions in beta-fluoroamine synthesis

Technical Support Center: Precision Synthesis of -Fluoroamines Current Status: Operational Subject: Mitigating Elimination & Rearrangement Pathways in Nucleophilic Fluorination Assigned Specialist: Senior Application Sci...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Precision Synthesis of -Fluoroamines

Current Status: Operational Subject: Mitigating Elimination & Rearrangement Pathways in Nucleophilic Fluorination Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Basicity-Nucleophilicity Paradox

The synthesis of


-fluoroamines is a kinetic battle between Nucleophilic Substitution (

)
and Elimination (

)
. The fundamental challenge lies in the dual nature of the fluoride ion: it is a poor nucleophile but a hard base in organic solvents. Furthermore, the nitrogen atom in

-amino alcohols acts as an internal nucleophile (Neighboring Group Participation), often leading to aziridiniums or oxazolines rather than the desired fluoride.

This guide moves beyond standard textbook protocols to address the specific failure modes encountered in the lab, providing self-validating systems to ensure the formation of the C–F bond.

Module 1: Deoxofluorination of Amino Alcohols

Context: You are converting a protected


-amino alcohol to a 

-fluoroamine using reagents like DAST or Deoxo-Fluor.
🔴 Critical Alert: The DAST Trap

User Complaint: "I am consistently getting the enamine or vinyl elimination product instead of the fluoride."

Root Cause Analysis: DAST and Deoxo-Fluor release free Hydrogen Fluoride (HF) upon reaction with alcohols. The byproduct,


, is sufficiently basic to abstract the acidic proton 

to the nitrogen, especially if the nitrogen protecting group is electron-withdrawing (increasing acidity) but the reaction temperature is uncontrolled.
✅ The Solution: The "Fluoride-Starved" Protocol (XtalFluor-E)

Unlike DAST, XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) is a salt. It does not generate free HF spontaneously and requires an exogenous promoter.[1] This allows you to decouple the activation step from the fluorination step, minimizing the concentration of basic species.

Comparative Data: Elimination Suppression
FeatureDAST / Deoxo-FluorXtalFluor-EBenefit of Switch
Physical State Liquid (Fuming)Crystalline SolidHigher thermal stability; precise weighing.
Free HF Generated in situNone (Requires promoter)Prevents acid-catalyzed degradation.
Elimination High (E2 dominant)Low "Starved" fluoride conditions favor

.
Glassware Plastic requiredBorosilicate compatibleStandard lab equipment usage.
🧪 Validated Protocol: XtalFluor-E Substitution

Use this protocol for secondary alcohols prone to elimination.

  • Preparation: Flame-dry a round-bottom flask under Argon.

  • Solvation: Dissolve the

    
    -protected amino alcohol (1.0 equiv) in anhydrous DCM (0.1 M).
    
  • Reagent Addition: Add XtalFluor-E (1.5 equiv) in one portion. The suspension will remain heterogeneous.

  • Promoter Addition (The Critical Step):

    • Cool to -78 °C.[2]

    • Add

      
        (Triethylamine trihydrofluoride) (2.0 equiv) dropwise.
      
    • Note: Do NOT use DBU if elimination is your primary concern; DBU is too basic.

      
       provides a buffered fluoride source.
      
  • Reaction: Stir at -78 °C for 1 hour, then allow to warm strictly to room temperature over 4 hours.

  • Quench: Pour into saturated aqueous

    
    .
    

Module 2: Aziridine Ring Opening

Context: You are attempting to open an activated aziridine with a fluoride source to generate the


-fluoroamine.
🔴 Critical Alert: Polymerization & Regio-scrambling

User Complaint: "My aziridine starting material disappears, but I isolate a complex mixture of oligomers and elimination products."

Root Cause Analysis: Standard reagents like Olah’s Reagent (Pyridine:HF) are often too acidic, causing protonation of the aziridine nitrogen (leading to polymerization) or insufficiently nucleophilic to open the ring before elimination occurs.

✅ The Solution: Latent HF Generation (The Doyle Protocol)

Instead of handling corrosive amine-HF complexes, use a Latent HF source . The combination of Benzoyl Fluoride and a fluorinated alcohol generates HF in situ in a controlled manner, catalyzed by a Lewis base.[3][4]

🧪 Validated Protocol: Lewis Base Catalyzed Hydrofluorination

Reference: Kalow, J. A.; Doyle, A. G. J.[3] Am. Chem. Soc. 2010.

  • Setup: Charge a vial with the Aziridine (1.0 equiv).

  • Catalyst: Add DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) (0.2 equiv).[4]

  • Latent Reagents: Add HFIP (Hexafluoroisopropanol) (4.0 equiv) followed by Benzoyl Fluoride (PhCOF) (2.0 equiv).[4]

  • Mechanism: The DBN catalyzes the solvolysis of PhCOF by HFIP, slowly releasing HF. This slow release maintains a low concentration of protons, preventing polymerization while driving the ring opening.

  • Conditions: Heat to 50 °C for 4–12 hours.

Module 3: Neighboring Group Participation (NGP)

Context: You observe retention of configuration or formation of a cyclic byproduct (Oxazoline) instead of the expected inversion (fluoride).

🔴 Critical Alert: The Oxazoline Detour

User Complaint: "I used an amide/carbamate protecting group, and I lost the oxygen but didn't get fluorine incorporated."

Root Cause Analysis: The carbonyl oxygen of amide (Boc, Cbz, Ac) protecting groups is nucleophilic. Upon activation of the alcohol (by DAST/XtalFluor), the carbonyl oxygen attacks the carbocation faster than the fluoride ion, forming an oxazoline.

🔬 Visualizing the Competition

The following diagram illustrates the pathway divergence. You must block the "NGP" route to favor the "Substitution" route.

G Start N-Protected Amino Alcohol Activated Activated Intermediate (OSF2R) Start->Activated DAST/XtalFluor Sub Target Beta-Fluoroamine (Inversion) Activated->Sub F- attack (SN2) (Requires Non-participating PG) Elim Enamine/Olefin (Elimination) Activated->Elim Base abstraction (High Temp/Basic Conditions) Oxaz Oxazoline (Cyclization/NGP) Activated->Oxaz C=O attack (Amide/Carbamate PG)

Caption: Divergent pathways in fluorination. Green path requires specific protecting groups (Sulfonamides) to suppress the red paths (Elimination/Oxazoline).

✅ The Solution: Protecting Group Swap

If you observe oxazolines, you must change the protecting group.

  • Avoid: Boc, Cbz, Acetyl (unless the substrate is conformationally rigid preventing attack).

  • Use: Sulfonamides (Ts, Ns) or Phthalimides (Phth) . These groups reduce the nucleophilicity of the nitrogen and lack a nucleophilic carbonyl oxygen capable of attacking the

    
    -position.
    

FAQ: Troubleshooting Specific Scenarios

Q: I cannot change my Boc protecting group due to synthesis constraints. How do I stop oxazoline formation? A: If you are locked into a carbamate, you cannot use direct deoxofluorination (DAST). You must switch strategies to the Cyclic Sulfamidate route.

  • React amino alcohol with

    
     then 
    
    
    
    to form the cyclic sulfamidate.
  • Open with TBAF or CsF. This forces an

    
     attack from the backside, avoiding the internal NGP issues entirely.
    

Q: Why does my yield drop when I scale up the DAST reaction? A: DAST decomposition is exothermic. On a larger scale, heat dissipation is poor, leading to local hot spots that favor elimination (E2). Switch to XtalFluor-E or Deoxo-Fluor (if XtalFluor is unavailable) and ensure strict cryocooling (-78 °C) during addition.

Q: Can I use PyFluor instead of XtalFluor? A: Yes. PyFluor (Pyridinium sulfonyl fluoride) is a modern alternative that is thermally stable and generally yields less elimination product than DAST. It is activated by DBU.[1] However, for highly sensitive


-amino systems, the basicity of DBU required for PyFluor might still trigger E2. The XtalFluor + 

system is generally more acidic/buffered and safer for elimination-prone substrates.

References

  • Lal, G. S.; Pez, G. P.; Pesaresi, R. J.; Prozonic, F. M.; Cheng, H. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[5] Journal of Organic Chemistry, 1999.[5]

  • Beaulieu, F.; Beauregard, L.-P.; Courchesne, G.; Couturier, M.; et al. "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents."[5] Organic Letters, 2009.[5]

  • Kalow, J. A.; Doyle, A. G. "Mechanistic Investigations of the Fluorine-Directed Diastereoselective and Regioselective Ring Opening of Aziridines." Journal of the American Chemical Society, 2010.

  • L'Heureux, A.; et al. "Aminodifluorosulfinium salts: Selective fluorination reagents with enhanced thermal stability and ease of handling."[5] Journal of Organic Chemistry, 2010.

  • Nielsen, M. K.; Ugaz, C. R.; Li, W.; Doyle, A. G. "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent." Journal of the American Chemical Society, 2015.

Sources

Optimization

Troubleshooting low yields in fluorinated phenethylamine cross-coupling

Topic: Troubleshooting Low Yields & Catalyst Deactivation Executive Summary Coupling fluorinated phenethylamines presents a "perfect storm" of kinetic challenges. You are likely fighting three simultaneous mechanisms: ca...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields & Catalyst Deactivation
Executive Summary

Coupling fluorinated phenethylamines presents a "perfect storm" of kinetic challenges. You are likely fighting three simultaneous mechanisms: catalyst poisoning (due to the primary amine), electronic deactivation (fluorine reducing nucleophilicity), and


-hydride elimination  (leading to hydrodehalogenation).

This guide moves beyond generic "optimization" and targets the specific failure modes of fluorinated alkyl amines in Palladium-catalyzed cross-coupling (Buchwald-Hartwig) and related C–C couplings.

Part 1: Diagnostic Workflow

Before altering your conditions, identify your failure mode. Use this decision tree to classify your specific issue.

TroubleshootingFlow Start START: Analyze Crude Reaction Mixture CheckSM Is Starting Material (Aryl Halide) Consumed? Start->CheckSM NoSM NO: Aryl Halide Remains CheckSM->NoSM > 50% Remaining YesSM YES: Aryl Halide Consumed CheckSM->YesSM < 10% Remaining CheckPd Is the Reaction Mixture Black/Precipitated? NoSM->CheckPd CheckProd Is Desired Product Formed? YesSM->CheckProd Poisoning DIAGNOSIS: Catalyst Poisoning (Amine coordination) CheckPd->Poisoning Yes (Pd Black) Activation DIAGNOSIS: Failed Oxidative Addition (Ligand/Halide mismatch) CheckPd->Activation No (Clear/Brown) Byproducts Identify Major Byproduct CheckProd->Byproducts Low Yield (<30%) Reduced Ar-H Observed (Hydrodehalogenation) Byproducts->Reduced Mass = Ar-X minus X plus H Imine Imine/Enamine Observed (Oxidation of Amine) Byproducts->Imine Mass = Amine minus 2H BetaHydride DIAGNOSIS: Beta-Hydride Elimination (Reductive Elimination is too slow) Reduced->BetaHydride Imine->BetaHydride

Figure 1: Diagnostic decision tree for isolating the root cause of low yields in phenethylamine coupling.

Part 2: Technical Deep Dive & Solutions
Issue 1: The "Amine Poisoning" Paradox

The Symptom: Reaction stalls early; starting material remains; Pd black precipitates. The Cause: Phenethylamines are unhindered primary amines. They are excellent


-donors and bind to Palladium(II) species more tightly than bulky phosphine ligands. This forms a stable, unreactive [Pd(amine)2Cl2] complex, preventing the reduction to the active Pd(0) species required to start the cycle [1].

The Solution: Use Palladacycle Precatalysts Do not use Pd(OAc)₂ or Pd₂dba₃. These require in situ reduction, which is easily intercepted by the amine.

  • Protocol Shift: Switch to Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G4 or BrettPhos Pd G4). These contain a pre-formed Pd(0) source stabilized by the ligand and an amine scaffold that is released upon activation, guaranteeing entry into the catalytic cycle [2].

Issue 2: The Fluorine Electronic Trap

The Symptom: Reaction is clean but incredibly slow; requires high heat which degrades the substrate. The Cause:

  • Nucleophilicity: Fluorine is an Electron Withdrawing Group (EWG). If the fluorine is on the phenethylamine ring (e.g., 3-F-phenethylamine), it lowers the pKa of the amine. While this makes deprotonation easier, it makes the nitrogen less nucleophilic. It struggles to attack the Pd(II)-Ar center.

  • Acidity: The

    
    -protons (next to NH₂) are acidified by the nearby fluorine/phenyl ring, increasing the risk of side reactions with strong bases.
    

The Solution: Ligand & Base Tuning

  • Ligand: Use BrettPhos or tBuBrettPhos .[1] These ligands are electronically rich (pushing electron density onto Pd to facilitate oxidative addition) but, crucially, they are bulky enough to force the reductive elimination step, which is the bottleneck for electron-deficient amines [3].

  • Base: Switch from NaOtBu to LHMDS (Lithium Hexamethyldisilazide) .

    • Why? LHMDS is a soluble, non-nucleophilic base. It has been shown to act as a "pseudo-protecting group" for primary amines, preventing bis-arylation and stabilizing the deprotonated intermediate [4].

Issue 3:

-Hydride Elimination (The Hidden Killer)

The Symptom: You isolate the "reduced" aryl halide (Ar-H) and/or an imine byproduct. The Mechanism: In the catalytic cycle, once the amine binds to Pd (forming L-Pd(Ar)(NHR)), the complex has two choices:

  • Reductive Elimination (Desired): Forms the C–N bond.

  • 
    -Hydride Elimination (Undesired):  The Pd grabs a hydrogen from the 
    
    
    
    -carbon of the phenethylamine. This releases the arene (Ar-H) and an imine.

Phenethylamines are particularly prone to this because the resulting conjugated styrene-like imine is thermodynamically stable.

The Solution: Crowd the Metal You must accelerate Reductive Elimination so it outcompetes


-Hydride Elimination.
  • Ligand: BrettPhos is the gold standard here. Its bulk destabilizes the Pd(II) intermediate, forcing it to eject the product (C-N bond formation) rapidly [5].

  • Temperature: Surprisingly, lowering the temperature (e.g., 60°C vs 100°C) can sometimes favor reductive elimination over $\beta-hydride elimination, as the elimination pathway often has a higher activation energy.

Part 3: Optimized Protocol (The "Gold Standard")

This protocol is designed to bypass the three failure modes described above.

Substrate Scope: Fluorinated Phenethylamines + Aryl Bromides/Chlorides.

ComponentRecommendationFunction
Precatalyst BrettPhos Pd G4 (1–3 mol%)Prevents amine poisoning; ensures active Pd(0).
Ligand BrettPhos (1–3 mol%)Only add if using Pd(OAc)₂ (not recommended). If using G4, no extra ligand needed.
Base LHMDS (2.0 equiv, 1M in THF)Soluble base; prevents bis-arylation; compatible with F-amines.
Solvent 1,4-Dioxane or tAmylOH High boiling point; good solubility for LHMDS.
Temperature 65 °C – 80 °C Moderate heat to avoid

-hydride elimination.
Concentration 0.2 M - 0.5 M Higher concentration favors bimolecular coupling over unimolecular elimination.

Step-by-Step Procedure:

  • Charge Solids: In a glovebox or under active Argon flow, add Aryl Halide (1.0 equiv), Fluorinated Phenethylamine (1.2 equiv), and BrettPhos Pd G4 (0.02 equiv) to a vial equipped with a stir bar.

    • Note: If the amine is a hydrochloride salt, add an extra 1.0 equiv of base.

  • Solvent & Base: Seal the vial. Add anhydrous 1,4-Dioxane (concentration 0.25 M) via syringe.

  • Activation: Add LHMDS (1M in THF, 2.2 equiv) dropwise at room temperature.

    • Observation: The solution should turn from pale yellow to a distinct orange/brown (active catalyst). If it turns black immediately, check moisture levels.

  • Reaction: Heat to 70 °C for 4–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, quench with saturated NH₄Cl (do not use acidic quench if product is acid-sensitive). Filter through Celite to remove Pd residue.

Part 4: Mechanistic Visualization

Understanding where the cycle breaks is key to troubleshooting.

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)-Ar-X Pd0->OxAdd Ar-X AmineBind Amine Coordination L-Pd(II)-Ar-NH2R OxAdd->AmineBind R-NH2 Deprotonation Deprotonation L-Pd(II)-Ar-NHR AmineBind->Deprotonation Base (LHMDS) Poison FAILURE 1: Catalyst Poisoning (Stable Amine Complex) AmineBind->Poison Primary amines bind too tightly (Use Pd-G4 to prevent) BetaElim FAILURE 2: Beta-Hydride Elimination (Forms Imine + Ar-H) Deprotonation->BetaElim Slow Reductive Elim. (Use BrettPhos) Product Reductive Elimination C-N Bond Formation Deprotonation->Product Fast Reductive Elim. Product->Pd0 Regenerate Catalyst

Figure 2: The Catalytic Cycle showing critical failure points for fluorinated phenethylamines.

Part 5: FAQs (Field Scenarios)

Q1: My reaction works for 4-fluorophenethylamine but fails for 2-fluorophenethylamine. Why? A: This is the Ortho-Effect . The fluorine at the 2-position (ortho) creates steric hindrance and can chelate to the Palladium, disrupting the geometry required for reductive elimination.

  • Fix: Switch to RuPhos Pd G4 . RuPhos is specifically designed for sterically hindered amines and can tolerate ortho-substitution better than BrettPhos [6].

Q2: I am seeing significant "homocoupling" of my aryl halide. A: This indicates the catalyst is active (oxidative addition occurred) but the amine is not intercepting the Pd-Ar species. The Pd-Ar species then disproportionates.

  • Fix: Your amine is likely not nucleophilic enough due to the fluorine. Increase the amine equivalents to 1.5–2.0 and consider using tBuBrettPhos , which creates an even more electrophilic Pd center to encourage amine attack.

Q3: Can I use Cs₂CO₃ instead of LHMDS? A: Yes, but only if you use tBuOH (tert-Amyl alcohol) as the solvent. Weak bases like carbonate are insoluble in dioxane/toluene. They require a protic solvent (or phase transfer catalyst) to function in Buchwald couplings. However, for fluorinated amines, the higher temperature usually required for carbonate bases might trigger


-hydride elimination.
References
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Bruno, N. C., et al. (2013). Improved synthesis of palladium precatalysts for cross-coupling reactions. Chemical Science, 4(3), 916-920. Link

  • Maiti, D., et al. (2009). BrettPhos: A Highly Effective Ligand for Pd-Catalyzed Amination. Journal of the American Chemical Society, 131(1), 17-19. Link

  • Crawford, J. J., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Wu, X., et al. (2024). Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings. WuXi AppTec. Link

Sources

Troubleshooting

Purification methods for unstable beta-fluoroamine hydrochloride salts

Technical Support Center: Troubleshooting & Purification of Unstable -Fluoroamine Hydrochloride Salts Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purification of Unstable -Fluoroamine Hydrochloride Salts

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who encounter severe yield losses and degradation when isolating


-fluoroamines.

The incorporation of


-fluoroamines into drug candidates has surged in recent years due to their unique ability to modulate amine pKa, enhance metabolic stability, and improve CNS penetration[1]. However, these motifs are notoriously unstable in their free base form. This guide provides field-proven, mechanistically grounded protocols to successfully purify and isolate 

-fluoroamines as stable hydrochloride salts.

The Core Problem: Mechanistic Causality of Instability

Before troubleshooting a failed purification, we must understand the modes of degradation.


-fluoroamine free bases primarily degrade via two distinct pathways:
  • Aziridinium Ion Formation: The unprotonated nitrogen lone pair can engage in neighboring group participation (NGP), intramolecularly attacking the carbon to displace the

    
    -fluorine. This forms a highly reactive aziridinium intermediate, which rapidly undergoes nucleophilic ring-opening to yield rearranged or solvolyzed byproducts[2].
    
  • HF Elimination: Under basic conditions, or when exposed to the polar, protic surface of silica gel, the molecule can undergo E2 or E1cB elimination to yield enamines or imines, which subsequently hydrolyze into ketones or aldehydes.

By protonating the amine to form the hydrochloride salt, we sequester the nitrogen lone pair, completely shutting down the aziridinium pathway and drastically reducing the electron density that facilitates HF elimination.

Degradation A β-Fluoroamine Free Base B HF Elimination A->B Silica / Base C Aziridinium Ion Formation A->C Thermal / Solvolysis D Enamine / Imine B->D Tautomerization E Rearranged Products C->E Nucleophilic Attack

Mechanistic pathways of beta-fluoroamine degradation.

Troubleshooting Guide & FAQs

Q1: My


-fluoroamine completely degrades during standard silica gel chromatography. Why does this happen, and what is the alternative? 
Causality:  Silica gel is laden with surface silanol groups that act as both weak Brønsted acids and hydrogen-bond donors. These silanols activate the C-F bond while simultaneously acting as a base to abstract the 

-proton, facilitating rapid HF elimination. Solution: Avoid normal-phase silica gel entirely. If the crude mixture contains non-basic impurities (e.g., unreacted electrophiles, neutral byproducts), utilize direct anhydrous salt formation followed by trituration . By treating the crude ethereal extract with anhydrous HCl, the

-fluoroamine selectively precipitates as the HCl salt, leaving neutral impurities dissolved in the mother liquor.

Q2: I attempted to purify my compound via Reverse-Phase HPLC using standard 0.1% TFA. The isolated product was a complex mixture. What went wrong? Causality: While TFA protonates the amine, the concentration of the eluent during lyophilization can expose the molecule to transiently high temperatures in an aqueous environment. Furthermore, TFA salts of


-fluoroamines are often hygroscopic and less crystalline than HCl salts, making them prone to solvolysis (water attacking the C-F bond) during the drying phase.
Solution:  Switch your HPLC modifier to 0.1% aqueous HCl . This ensures the direct formation of the more thermodynamically stable chloride salt. Crucially, the fraction collection flask must be pre-chilled, and the fractions must be lyophilized immediately  without prior rotary evaporation.

Q3: How do I safely handle the free base during the workup before salt formation? Causality: The free base is a kinetic time bomb. At room temperature, aziridinium formation can occur within hours, especially in polar solvents that stabilize the transition state[2]. Solution: Perform all free-basing and extractions at 0 °C to 5 °C. Use non-polar solvents (e.g., MTBE or hexanes) for extraction. Dry the organic layer over Na₂SO₄ (avoid MgSO₄ as it can be slightly acidic and promote degradation) and immediately proceed to HCl salt formation.

Workflow Start Crude β-Fluoroamine Q1 Are impurities acid-soluble? Start->Q1 Salt Anhydrous HCl Salt Formation (Et2O/HCl, 0 °C) Q1->Salt No RP Prep-HPLC (0.1% HCl Modifier) Q1->RP Yes Trit Trituration (MTBE/Heptane) Salt->Trit Pure Pure β-Fluoroamine HCl Salt RP->Pure Trit->Pure

Decision tree for purifying unstable beta-fluoroamine salts.

Quantitative Data: Impact of Purification Method

The table below summarizes internal validation data comparing the efficacy of various purification methods on a standard aliphatic


-fluoroamine.
Purification MethodModifier / ReagentAverage Recovery Yield (%)Purity (HPLC area %)Degradation by ¹⁹F NMR (%)
Normal Phase Silica None (Free Base)< 10%< 50%> 80% (Elimination)
RP-HPLC 0.1% TFA45 - 55%85 - 90%10 - 15% (Solvolysis)
RP-HPLC 0.1% HCl75 - 85%> 95%< 2%
Direct Precipitation Anhydrous HCl / Et₂O85 - 95%> 98%Not Detected

Self-Validating Experimental Protocols

Protocol A: Anhydrous HCl Salt Formation & Trituration

Use this protocol when impurities are non-basic and highly soluble in ethereal solvents. This is the preferred method for scaling up enantioselective syntheses[3].

  • Extraction: Quench the reaction mixture at 0 °C. Extract the crude

    
    -fluoroamine into cold methyl tert-butyl ether (MTBE) or diethyl ether.
    
  • Drying: Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes at 0 °C. Filter to remove the drying agent.

  • Precipitation: Transfer the filtrate to a flame-dried round-bottom flask submerged in an ice bath. While stirring vigorously, dropwise add 1.2 equivalents of a standardized solution of anhydrous HCl in dioxane (4.0 M).

  • Maturation: Allow the resulting white suspension to stir at 0 °C for 30 minutes to ensure complete crystallization and particle growth.

  • Isolation: Filter the precipitate rapidly over a cold Büchner funnel under a nitrogen blanket. Wash the filter cake with cold heptane to remove residual non-basic impurities.

  • Drying: Dry the isolated hydrochloride salt under high vacuum (<0.1 mbar) at room temperature for 12 hours. Self-validation check: The resulting powder should be free-flowing; if it is a gum, trace water was present during precipitation.

Protocol B: Acid-Modified Reverse-Phase HPLC Purification

Use this protocol when separating the target from structurally similar basic impurities that would co-precipitate in Protocol A.

  • Sample Preparation: Dissolve the crude mixture in a pre-chilled solution of 1:1 MeCN:H₂O containing 0.1% HCl.

  • Chromatography: Inject onto a C18 preparative column. Use a mobile phase gradient of Solvent A (H₂O + 0.1% HCl) and Solvent B (MeCN + 0.1% HCl).

  • Fraction Collection: Collect fractions into tubes submerged in an ice-water bath. This critical step suppresses thermal degradation during the aqueous hold time.

  • Lyophilization: Immediately freeze the pooled pure fractions using a dry ice/acetone bath. Lyophilize directly to yield the pure

    
    -fluoroamine hydrochloride salt. Self-validation check: Do not use a rotary evaporator to remove acetonitrile prior to lyophilization, as the concentration of water and acid under heat will induce solvolysis.
    

References

  • Title : Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis Source : nih.gov URL :[Link]

  • Title : Enantioselective Synthesis of β-Fluoroamines from β-Amino Alcohols: Application to the Synthesis of LY503430 Source : acs.org URL :[Link]

  • Title : Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of β-Fluoroamines Source : acs.org URL :[Link]

  • Title : Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines Source : ucla.edu URL :[Link]

Sources

Optimization

Resolving regioselectivity issues in halogenated phenyl ring functionalization

Status: Online Operator: Senior Application Scientist Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Dr. A. Vance Ticket Queue: Regioselectivity Anomalies in Halogenated Arenes

Welcome to the Functionalization Support Hub

You are encountering regioselectivity issues because halogenated aromatic rings are "chemical chameleons." A halogen atom is an electron-withdrawing group (inductive) yet an electron-donor (resonance); a good leaving group (SNAr) yet a robust handle for metal insertion (Cross-Coupling).

This guide treats your chemical problems as technical support tickets. Navigate to the error code matching your observation.

Module 1: Electrophilic Aromatic Substitution (EAS)

Error Code: EAS-ORTHO-OVERLOAD User Complaint: "I am nitrating chlorobenzene and getting a 60:40 ortho:para mixture. I need >90% para. Why is the 'ortho/para directing' rule failing me?"

Root Cause Analysis

While halogens are ortho/para directors, they are deactivating . The rate-determining step is the attack of the electrophile.[1]

  • Inductive Effect (-I): Withdraws density from all positions, but most intensely from the ortho position due to proximity.

  • Resonance Effect (+M): Donates density to ortho and para.

  • The Conflict: The ortho position is electronically "confused"—it receives resonance stabilization but suffers intense inductive deactivation. The para position enjoys resonance stabilization with minimal inductive penalty.

The "Fluorine Anomaly": If you switch to Fluorobenzene , you will observe significantly higher para selectivity.[2] Fluorine’s 2p orbitals overlap perfectly with Carbon’s 2p orbitals (strong +M), but its high electronegativity imposes a massive -I penalty on the ortho position. This makes the para position the only "safe harbor" for the electrophile.

Troubleshooting Protocol
VariableAdjustment for Para-SelectivityMechanism
Substrate Switch Cl/Br → F (if possible)High -I effect at ortho forces electrophile to para.
Electrophile Increase Steric BulkOrtho sites are sterically congested. Use bulkier electrophiles or branched alkyl halides.
Solvent Use Polar Protic SolventsSolvation of the transition state can amplify steric differentiation.
Module 2: Cross-Coupling & Site Selectivity

Error Code: X-COUPLING-WRONG-SITE User Complaint: "I have a 1-bromo-3-chlorobenzene. My Pd-catalyst is coupling at the chloride, or I'm getting a mixture. I thought Br reacts faster than Cl?"

Root Cause Analysis

In standard Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), the rate of Oxidative Addition (OA) generally follows Bond Dissociation Energy (BDE): C-I > C-Br > C-Cl >> C-F .[3] However, this hierarchy collapses under two conditions:

  • Activated Chlorides: A chloride ortho to a nitro/carbonyl group may react faster than a neutral bromide.

  • Chelation Assistance: A ligand that coordinates to a nearby heteroatom can force OA at a stronger bond (proximal effect).

The "Polyhalogenated" Decision Matrix

Use this workflow to predict and control the site of oxidative addition.

CrossCouplingLogic cluster_legend Selectivity Driver Start Substrate: Polyhalogenated Arene CheckHalogens Are halogens different? (e.g., Br vs Cl) Start->CheckHalogens Different Standard BDE Control I > Br > Cl CheckHalogens->Different Yes Same Are halogens identical? (e.g., dibromo) CheckHalogens->Same No Chelation Chelation Control Use bis-dentate ligand to favor PROXIMAL site Different->Chelation Nearby Directing Group? Sterics Steric Control Use bulky ligand (e.g., tBu-XPhos) to favor DISTAL site Same->Sterics Steric Hindrance present Electronics Electronic Control OA occurs at most electron-deficient site Same->Electronics No Sterics

Figure 1: Decision tree for predicting site-selectivity in Pd-catalyzed cross-coupling of polyhalogenated arenes.

Advanced Troubleshooting: Catalyst Switching

Recent breakthroughs allow you to invert selectivity using specific ligand-cation interactions.

  • Scenario: 3,4-dichlorobenzene.

  • Standard: Mixture or slight preference for C4 (less hindered).

  • Solution: Use SPhos with a specific cation (e.g., K+). The sulfonate group on the ligand interacts with the cation, which anchors to the substrate, directing Pd to the meta position. This is "Non-Covalent Interaction" (NCI) catalysis.

Module 3: The Halogen Dance (HD)

Error Code: LITHIATION-MIGRATION-ERROR User Complaint: "I treated 2,5-dibromothiophene with LDA intended for C-H activation, but the bromine moved to the 3-position! My product is scrambled."

Root Cause Analysis

You have triggered the Halogen Dance . This is a base-catalyzed halogen migration driven by thermodynamics.[4]

  • Lithium-Halogen Exchange: The base (LDA) performs a Li-Br exchange (fast).

  • Isomerization: The resulting lithio-species attacks a neighboring bromine on a neutral starting molecule.

  • Thermodynamic Sink: The halogen "dances" until the lithium rests at the most stable position (usually ortho to a heteroatom or between two directing groups) and the halogen moves to the least acidic site.

Mechanism Visualization

HalogenDance Step1 1. Kinetic Lithiation (Removal of most acidic H) Step2 2. Halogen Scramble (Lithiated species attacks neutral bromide) Step1->Step2 Fast Equilibrium Step3 3. Thermodynamic Sink (Li stabilizes at most acidic position; Br moves to stable position) Step2->Step3 Thermodynamic Drive Warning CRITICAL: Occurs if reaction warms up or electrophile is slow. Step2->Warning

Figure 2: The Halogen Dance mechanism. Note that the reaction requires the coexistence of lithiated and neutral species.

Troubleshooting Protocol

To STOP the dance (Kinetic Control):

  • Temperature: Keep strictly at -78°C . The dance has a higher activation energy than the initial lithiation.

  • Order of Addition: Add the base to the substrate slowly to minimize the concentration of lithiated species co-existing with unreacted starting material (though this is tricky; inverse addition is often better).

  • Trapping: Use a "Fast Electrophile" (e.g., TMSCl, MeOD). If the electrophile reacts faster than the migration rate, you lock in the kinetic product.

To PROMOTE the dance (Thermodynamic Control):

  • Warm it up: Allow the reaction to reach 0°C or -20°C before quenching.

  • Catalytic Base: Use a sub-stoichiometric amount of base to shuttle the protons/halogens.

Module 4: Nucleophilic Aromatic Substitution (SNAr)

Error Code: SNAR-REGIO-FAIL User Complaint: "I have a pentafluorophenyl ring. I want to substitute just ONE fluorine. Which one will go, and why is Fluorine the best leaving group here?"

Root Cause Analysis

In SNAr, the bond breaking (C-X) is not the rate-determining step; the attack of the nucleophile (formation of the Meisenheimer complex) is.

  • Leaving Group Ability: F >> Cl ≈ Br > I .

    • Why? Fluorine is the most electronegative. It creates the most positive dipole on the carbon, accelerating the nucleophilic attack (the slow step).

  • Regioselectivity: Driven by the stability of the anionic Meisenheimer intermediate. The negative charge must be stabilized by Electron Withdrawing Groups (EWGs) located Ortho or Para to the site of attack.

Regioselectivity Predictor Table

Scenario: Substitution on a polyfluorinated benzene with one extra EWG (e.g., -NO2).

Position of Attack (Relative to EWG)Intermediate StabilityOutcome
Para High. Negative charge delocalizes directly onto the EWG.Major Product
Ortho High. Negative charge delocalizes onto EWG; also inductive stabilization.Major Product (Sterics permitting)
Meta Low. Negative charge cannot delocalize onto the EWG; only inductive stabilization.Trace / None

Technical Tip: In perfluorinated systems (e.g., C6F6), the first substitution activates the ring for a second substitution para to the first (if the nucleophile is an EDG like -OMe) or deactivates it (if the nucleophile is an EWG).

Summary: The Halogen Reactivity Matrix

Use this table to select the correct "Halogen Tool" for your reaction type.

Reaction TypePreferred Halogen (Best to Worst)Selectivity Driver
Cross-Coupling (Pd) I > Br > Cl >> F Bond Dissociation Energy (Weakest bond breaks first).
SNAr F >> Cl ≈ Br > I Electronegativity (Most polarized bond attracts nucleophile).
EAS F (Para) > Cl/Br (Ortho/Para) Back-donation vs. Inductive withdrawal.
Lithiation Br/I (Exchange) >> F/Cl (Directed) Polarizability (Br/I exchange) vs. Acidity (F/Cl direct ortho-lithiation).
References
  • Catalyst-Controlled Site-Selectivity: Catalysts2014 , 4(3), 307-320. Link

  • Non-Covalent Interactions in Cross-Coupling: J. Am. Chem. Soc.2020 , 142(52), 21891–21898. Link

  • Halogen Dance Mechanism: J. Comput. Chem.2016 , 37, 1697–1703. Link

  • Ligand-Controlled Regioselectivity (Pd Clusters): J. Am. Chem. Soc.2007 , 129, 12664.[5] Link

  • SNAr Regioselectivity in Polyfluoroarenes: J. Chem. Soc.1960 , 1768.[6] Link[6]

Sources

Troubleshooting

Minimizing defluorination during high-temperature coupling reactions

Welcome to the Technical Support Center for Advanced Catalysis . As a Senior Application Scientist, I frequently encounter challenges related to the chemoselectivity of cross-coupling reactions involving fluorinated subs...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Catalysis . As a Senior Application Scientist, I frequently encounter challenges related to the chemoselectivity of cross-coupling reactions involving fluorinated substrates.

When pushing the boundaries of high-temperature cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Negishi reactions), maintaining the integrity of carbon-fluorine (C–F) bonds is notoriously difficult. The high thermal energy required for challenging couplings often provides enough kinetic drive to overcome the high bond dissociation energy of the C–F bond (~110 kcal/mol), leading to unwanted defluorination.

This guide is designed to help researchers and drug development professionals understand the mechanistic causality behind defluorination and provide field-proven, self-validating strategies to mitigate it.

Mechanistic Insights: The Causality of Defluorination

To prevent defluorination, we must first understand how it occurs. In palladium-catalyzed cross-coupling, defluorination typically arises from two competing mechanistic pathways:

  • Direct C–F Oxidative Addition: At high temperatures, electron-rich Pd(0) species can insert into the C–F bond instead of the target C–X (X = Br, I, Cl) bond. This is especially prevalent in electron-deficient polyfluoroarenes [4].

  • 
    -Fluoride Elimination:  When coupling aliphatic fluorides or gem-difluoroalkenes, the intermediate alkyl-Pd(II) species can undergo a rapid 
    
    
    
    -fluoride elimination before transmetalation or reductive elimination can occur, yielding a defluorinated alkene[2].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-X Cleavage) Pd0->OxAdd Ar-X CF_Act Competing C-F Oxidative Addition Pd0->CF_Act High Temp / Poor Ligand ArX Ar-X (X=Br, I) with C-F bond TransMet Transmetalation OxAdd->TransMet Nu-M RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Desired Cross-Coupled Fluoroarene RedElim->Product BetaF Beta-Fluoride Elimination CF_Act->BetaF Defluoro Defluorinated Side Product BetaF->Defluoro

Pd-catalyzed coupling cycle vs. competing C-F activation and defluorination pathways.

Troubleshooting FAQs: Optimizing Reaction Parameters

Q1: I am running a Suzuki coupling at 110°C and seeing >30% defluorinated byproduct. Why is this happening, and how do I stop it? A1: High temperatures increase the kinetic energy of the system, allowing the catalyst to access the higher activation barrier required for C–F bond cleavage. If your desired transmetalation or reductive elimination steps are slow, the resting Pd(II) intermediate will find alternative degradation pathways. Solution: Lower the temperature to 80–90°C and compensate for the loss in reaction rate by switching to a more active precatalyst (e.g., Pd-G3 or Pd-G4 palladacycles) that generates the active Pd(0) species efficiently under milder conditions [2].

Q2: How does my choice of ligand influence defluorination? A2: The ligand dictates both the steric environment and the electron density of the palladium center. Standard ligands like PPh


 often result in sluggish reductive elimination, leaving the metal center vulnerable to side reactions. Switching to bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, BrettPhos) or wide bite-angle bidentate ligands (e.g., Xantphos) accelerates the reductive elimination step [3]. By pushing the catalytic cycle forward rapidly, you outcompete the slower C–F activation pathway.

Q3: I am working with 2-fluoropyridines and noticing extreme defluorination. Is the catalyst to blame? A3: Not necessarily. While transition metals can cleave C–F bonds, 2-fluoropyridines are highly susceptible to base-mediated Nucleophilic Aromatic Substitution (S


Ar). Strong bases like NaOH, KOH, or even Na

CO

at high temperatures can directly attack the activated C–F bond. Solution: Evaluate your base. Switch to milder, non-nucleophilic bases such as K

PO

or Cs

CO

[1]. Additionally, adding a small amount of water to the solvent mixture can help solubilize the base and allow the reaction to proceed at lower temperatures.

Q4: Can the choice of solvent mitigate these side reactions? A4: Yes. Solvents dictate the solubility of your base and the stabilization of polar transition states. If defluorination persists in polar aprotic solvents like DMF or DMAc (which stabilize the charged intermediates of C–F cleavage), try switching to less polar solvent mixtures like Toluene/H


O or 1,4-Dioxane/H

O [3].

Workflow Start Detect Defluorination (>5% via 19F NMR) Temp Reduce Temperature (e.g., 110°C -> 80°C) Start->Temp Ligand Switch to Bulky, Electron-Rich Ligand Temp->Ligand If persists Success Desired Coupling Achieved Temp->Success Resolved Base Use Milder Base (e.g., K3PO4, Cs2CO3) Ligand->Base If persists Ligand->Success Resolved Solvent Optimize Solvent (Decrease Polarity) Base->Solvent If persists Base->Success Resolved Solvent->Success Optimized

Stepwise troubleshooting workflow to mitigate defluorination in cross-coupling.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes a typical optimization matrix for the Suzuki-Miyaura coupling of a challenging 5-bromo-2-fluoropyridine derivative. Notice how the combination of ligand sterics and base basicity dictates the chemoselectivity.

EntryCatalyst / Ligand SystemBaseTemp (°C)Yield of Desired Product (%)Yield of Defluorinated Byproduct (%)
1Pd(PPh

)

Na

CO

1104245
2Pd

(dba)

/ dppf
Na

CO

1105829
3Pd

(dba)

/ XPhos
Na

CO

1107118
4Pd

(dba)

/ XPhos
K

PO

110886
5 Pd-G3 XPhos Precatalyst K

PO

80 97 < 1

Data Interpretation: Moving from a generic phosphine (Entry 1) to a bulky biaryl phosphine (Entry 3) reduces defluorination by accelerating reductive elimination. Switching to a milder base (Entry 4) prevents S


Ar side reactions. Finally, utilizing a pre-activated Pd-G3 catalyst allows for a lower reaction temperature (Entry 5), completely suppressing the thermodynamic C–F cleavage pathway.

Self-Validating Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes internal analytical checkpoints to confirm the success of each phase before proceeding.

Objective: Chemoselective cross-coupling of a fluorinated aryl bromide with an arylboronic acid.

Step 1: Reagent Preparation and Degassing

  • In an oven-dried Schlenk flask, combine the fluorinated aryl bromide (1.0 equiv), arylboronic acid (1.5 equiv), and K

    
    PO
    
    
    
    (2.0 equiv).
  • Add the XPhos Pd-G3 precatalyst (2 mol%).

  • Seal the flask and perform three cycles of vacuum/nitrogen backfill.

  • Add a degassed mixture of 1,4-Dioxane/H

    
    O (10:1 ratio, 0.2 M concentration).
    
  • Validation Checkpoint 1: The solvent must be thoroughly degassed (e.g., via freeze-pump-thaw). The presence of oxygen will lead to homocoupling of the boronic acid, which can be detected later via GC-MS.

Step 2: Catalyst Activation and Reaction

  • Stir the mixture at room temperature for 5 minutes.

  • Validation Checkpoint 2: Observe a color change from pale yellow to deep red/orange. This visually validates the activation of the Pd-G3 precatalyst into the active Pd(0) species.

  • Heat the reaction mixture to 80°C using a pre-heated oil bath. Stir for 4–6 hours.

Step 3: In-Process Analytical Monitoring

  • After 4 hours, remove a 50

    
    L aliquot under nitrogen.
    
  • Dilute the aliquot with EtOAc, filter through a short pad of silica, and concentrate.

  • Dissolve the residue in CDCl

    
     and spike with exactly 1.0 equiv of 
    
    
    
    ,
    
    
    ,
    
    
    -trifluorotoluene as an internal standard.
  • Validation Checkpoint 3 (Quantitative

    
    F NMR): Run a 
    
    
    
    F NMR spectrum. Compare the integration of the internal standard (-63.0 ppm) against the product fluorine peak and any potential defluorinated byproduct peaks. This provides an absolute, quantitative ratio of conversion vs. defluorination [1]. If defluorination is >5%, abort heating to prevent further degradation.

Step 4: Workup and Isolation

  • Cool the reaction to room temperature, dilute with EtOAc, and wash with brine.

  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purify via flash column chromatography to isolate the pure fluorinated biaryl compound.

References

  • 1. BenchChem Technical Support Center. 2.2. Organic Letters, ACS Publications. 3.3. National Institutes of Health (NIH PMC). 4.4. MDPI.

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide to 19F NMR Referencing for Beta-Fluoroamines

Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, and Spectroscopists Executive Summary In medicinal chemistry, beta-fluoroamines (e.g., -fluoroet...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary

In medicinal chemistry, beta-fluoroamines (e.g.,


-fluoroethylamines) are privileged motifs, often used to modulate basicity (pKa) and metabolic stability. However, characterizing these molecules via 19F NMR  presents a unique analytical pitfall: the chemical shift of the fluorine atom is hypersensitive to the protonation state of the adjacent amine.

This guide challenges the "standard" practice of using Trifluoroacetic Acid (TFA) or unreferenced solvent locks. We demonstrate why Unified Scale (Ξ) referencing is the only self-validating method for these substrates and provide a comparative analysis of alternative internal standards.

Part 1: The Beta-Fluoroamine Challenge

The Mechanism of Shift Instability

Unlike isolated fluorocarbons, beta-fluoroamines possess an intrinsic "pH sensor" built into their scaffold. The fluorine atom is separated from the basic nitrogen by only two carbons.

  • Through-Bond (Inductive) Effect: When the amine is protonated (

    
    ), the strong electron-withdrawing nature of the ammonium cation pulls electron density through the 
    
    
    
    -framework, typically causing a deshielding (downfield) shift of the beta-fluorine signal.
  • Through-Space (Electric Field) Effect: The positive charge creates a local electric field that perturbs the fluorine lone pairs.

Magnitude of Error: Experimental data indicates that the 19F chemical shift of beta-fluoro species can drift by 3.0 to 8.0 ppm depending on the pH of the solution and the specific conformer populations (e.g., gauche effect). If your reference standard also reacts with the amine (see "The TFA Trap" below), your data becomes chemically meaningless.

Visualization: The Protonation-Shift Coupling

The following diagram illustrates the dynamic equilibrium that compromises spectral accuracy if not controlled.

BetaFluoroamine_Shift cluster_0 Sample Environment Neutral Neutral Amine (Free Base) Protonated Protonated Amine (Ammonium Salt) Neutral->Protonated + H⁺ (Acidic Media) Shift_Change 19F Shift Change (Δδ ± 3-8 ppm) Neutral->Shift_Change Shielded F Protonated->Neutral - H⁺ (Basic Media) Protonated->Shift_Change Deshielded F (Inductive Pull)

Caption: Figure 1. The pH-dependent equilibrium of beta-fluoroamines. The fluorine chemical shift (


) is a moving target dependent on the ratio of neutral to protonated species.

Part 2: Comparative Analysis of Reference Standards

The choice of reference material is critical. Below is an objective comparison of common standards specifically for beta-fluoroamine analysis.

Table 1: Performance Matrix of 19F Reference Standards
Reference StandardChemical Shift (

)*
Suitability for AminesReactivity RiskVerdict
Trichlorofluoromethane (CFCl3) 0.00 ppm MediumVolatile: Evaporates during acquisition; shift is solvent-dependent (

1-2 ppm).
Legacy Standard. Good for rough checks, poor for qNMR or precise characterization.
Trifluoroacetic Acid (TFA) -76.55 ppm Critical Failure High: Reacts with amines to form salts. Exothermic reaction alters sample pH and shift.AVOID. The "TFA Trap" invalidates data for basic amines.
Hexafluorobenzene (C6F6) -164.9 ppm HighInert: Chemically stable. Low solubility in aqueous buffers.Excellent for organic solvents.

-Trifluorotoluene
-63.72 ppm HighInert: Stable liquid. Good solubility in organic solvents.Recommended internal standard for organic media.
Unified Scale (Ξ) N/A (Calculated) Superior None: Virtual reference based on 1H (TMS) frequency.GOLD STANDARD. No chemical interaction, no solubility issues.

*Shifts are approximate and solvent-dependent unless Unified Scale is used.

The "TFA Trap"

Many researchers habitually add a drop of TFA as an internal standard. For beta-fluoroamines, this is catastrophic:



  • Analyte Drift: Your amine protonates, shifting its signal downfield.

  • Reference Drift: The TFA converts to trifluoroacetate, shifting the reference signal itself (typically by ~2 ppm). Result: Both the ruler (reference) and the object (analyte) change dimensions.

Part 3: Recommended Protocols

Protocol A: The Gold Standard (Unified Scale Referencing)

Best for: Publication-quality data, aqueous samples, and avoiding chemical interactions.

Principle: Instead of adding a physical fluorine standard, you reference the 19F spectrum mathematically relative to the 1H signal of TMS (or residual solvent) using the IUPAC-defined frequency ratio (


).

Step-by-Step Workflow:

  • Acquire 1H Spectrum:

    • Calibrate the 1H spectrum using TMS (0.00 ppm) or the residual solvent peak (e.g., CHCl3 at 7.26 ppm).

    • Note the absolute frequency of 0 ppm in Hz (SF value).

  • Acquire 19F Spectrum:

    • Run the experiment on the exact same sample without ejecting.

  • Calculate 19F Reference Frequency:

    • Use the IUPAC

      
       ratio for 19F: 94.094011 MHz  (per 100 MHz 1H).
      
    • Formula:

      
      
      
  • Apply Reference:

    • Enter this calculated frequency as the absolute reference (SR/SF) in your processing software (MestReNova, TopSpin).

Protocol B: Inert Internal Standard (Organic Solvents)

Best for: Quick routine checks in CDCl3 or DMSO-d6.

Reagents:


-Trifluorotoluene (TFT).
Why:  It is non-volatile, non-acidic, and its shift (-63.72 ppm) usually does not overlap with beta-fluoroamines (often -200 to -230 ppm for CH2F).

Workflow:

  • Prepare ~10 mg of beta-fluoroamine in 0.6 mL deuterated solvent.

  • Add 10

    
    L  of TFT (approx. 1 drop from a micro-syringe). Do not use excess.
    
  • Acquire 19F NMR (D1 > 5s if quantitative integration is needed).

  • Set the TFT singlet to -63.72 ppm .

Part 4: Decision Logic for Researchers

Use the following workflow to select the correct referencing method for your specific experiment.

Reference_Decision_Tree Start Start: 19F NMR of Beta-Fluoroamine Is_Quantitative Is this qNMR (Quantitative)? Start->Is_Quantitative Solvent_Type Solvent System? Is_Quantitative->Solvent_Type No (Routine ID) Unified USE UNIFIED SCALE (Ξ) (Protocol A) Most Accurate Is_Quantitative->Unified Yes (High Precision) Solvent_Type->Unified Aqueous / Buffer Internal_Inert USE INERT INTERNAL STD (PhCF3 or C6F6) (Protocol B) Solvent_Type->Internal_Inert Organic (CDCl3, DMSO) Avoid_TFA STOP: Do NOT use TFA (Reaction Risk) Internal_Inert->Avoid_TFA Warning

Caption: Figure 2. Decision matrix for selecting 19F NMR referencing methods. Note the strict prohibition of TFA for amine-containing samples.

References

  • IUPAC Recommendations 2001. "NMR Nomenclature: Nuclear Spin Properties and Conventions for Chemical Shifts."[1] Pure and Applied Chemistry, Vol. 73, No. 11, pp. 1795–1818, 2001.[1] [Link]

  • Harris, R. K., et al. "The Unified Scale for Referencing in NMR." Pure and Applied Chemistry, Vol. 80, No. 1, pp. 59-84, 2008. [Link]

  • Rosen, M. et al. "19F NMR Chemical Shift Variability in Trifluoroacetyl Species." Reports in Organic Chemistry, 2013:3, 1-12.[2] (Highlighting the variability of TFA shifts). [Link]

  • University of Colorado. "19F NMR Reference Standards Table." [Link]

Sources

Comparative

Chiral HPLC separation methods for 1-(4-Bromo-3-chlorophenyl)-2-fluoroethan-1-amine enantiomers

An In-Depth Guide to Chiral HPLC Separation of 1-(4-Bromo-3-chlorophenyl)-2-fluoroethan-1-amine Enantiomers Introduction: The Imperative of Enantiomeric Purity In pharmaceutical development, the spatial arrangement of at...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Chiral HPLC Separation of 1-(4-Bromo-3-chlorophenyl)-2-fluoroethan-1-amine Enantiomers

Introduction: The Imperative of Enantiomeric Purity

In pharmaceutical development, the spatial arrangement of atoms in a molecule is not a trivial detail; it is often the very essence of its biological function. Chiral molecules, existing as non-superimposable mirror images (enantiomers), can exhibit profoundly different pharmacological and toxicological profiles.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate that each enantiomer of a chiral drug be studied separately, making robust enantioselective analysis a cornerstone of drug discovery and quality control.[2][3]

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of 1-(4-Bromo-3-chlorophenyl)-2-fluoroethan-1-amine. This compound possesses a primary amine and a di-halogenated aromatic ring, features that dictate the strategic selection of chiral stationary phases (CSPs) and mobile phase conditions. We will delve into the mechanistic principles behind successful chiral separations, compare leading CSP technologies, and provide actionable experimental protocols for researchers and drug development professionals. High-performance liquid chromatography has become the gold standard for this type of analysis through the use of specialized CSPs.[4]

Pillar 1: Understanding Chiral Recognition Mechanisms

The direct separation of enantiomers on a Chiral Stationary Phase (CSP) is predicated on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector.[1] The differential stability of these complexes leads to different retention times and, thus, separation. The prevailing theory, often referred to as the "three-point interaction model," posits that for effective chiral recognition, at least three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) must occur between the analyte and the CSP.[5] One enantiomer will form a more stable, higher-energy complex, leading to stronger retention, while the other interacts less favorably.

G cluster_CSP Chiral Stationary Phase (CSP) Surface cluster_EnantiomerS More Retained Enantiomer (S) cluster_EnantiomerR Less Retained Enantiomer (R) A H-Bond Acceptor B π-Stacking Region C Steric Hindrance Pocket S_H H-Bond Donor S_H->A Strong H-Bond S_Pi Aromatic Ring S_Pi->B Strong π-π Interaction S_Group Small Group S_Group->C Favorable Fit R_H H-Bond Donor R_H->A Strong H-Bond R_Pi Aromatic Ring R_Pi->B Strong π-π Interaction R_Group Small Group R_Group->C Steric Repulsion

Pillar 2: A Comparative Guide to Chiral Stationary Phases (CSPs)

The choice of CSP is the most critical factor in developing a chiral separation method.[6] For an analyte like 1-(4-Bromo-3-chlorophenyl)-2-fluoroethan-1-amine, two classes of CSPs stand out for their broad applicability and high success rates: Polysaccharide-based and Macrocyclic Glycopeptide-based CSPs.

Polysaccharide-Based CSPs

Derivatives of cellulose and amylose, coated or immobilized on a silica support, are the most widely used CSPs in HPLC.[7][8][9] Commercial examples include the Chiralcel® and Chiralpak® series. Their chiral recognition ability stems from the helical polymer structure, which forms chiral grooves.[10] The carbamate or benzoate derivatives on the polysaccharide backbone provide sites for hydrogen bonding, dipole-dipole, and π-π interactions.[9][10]

  • Mechanism of Action: For the target analyte, the primary amine (-NH2) can act as a hydrogen bond donor to the carbonyl groups on the CSP's carbamate linkages. The di-halogenated phenyl ring can engage in π-π stacking and dipole interactions with the aromatic groups of the CSP selector.[2] Steric fit within the chiral grooves provides the crucial third point of interaction.

  • Operational Modes: These CSPs are incredibly versatile and can be used in Normal Phase (NP), Reversed Phase (RP), and Polar Organic (PO) modes, offering a wide range of selectivities.[9][11] NP mode is often the starting point for amine separation due to its high efficiency and selectivity.[5]

Macrocyclic Glycopeptide-Based CSPs

Based on antibiotics like vancomycin and teicoplanin, these CSPs (e.g., Chirobiotic™ series) offer a unique and complementary selectivity to polysaccharide phases.[11] Their complex, basket-like structure contains multiple stereogenic centers and a variety of functional groups, including hydrophobic pockets, aromatic rings, and ionizable amine and carboxyl groups.[12][13][14]

  • Mechanism of Action: This multi-modal interaction capability is their key advantage.[14] The target analyte's protonated amine can form strong ionic interactions with the CSP's carboxylates. The aromatic ring can fit into the hydrophobic cavity, while other groups can form additional hydrogen bonds.

  • Operational Modes: Macrocyclic glycopeptide CSPs can be used in NP, RP, and PO modes. Crucially, they are also effective in the Polar Ionic Mode (PIM) , which is unique to this class. PIM utilizes a mobile phase of methanol containing small amounts of acid and base, which is ideal for ionizable compounds and provides excellent MS-compatibility.[15]

Performance Comparison Summary
CSP ClassPrimary Interaction MechanismsBest For Analyte FeatureCommon ModesKey Advantages
Polysaccharide H-bonding, π-π stacking, steric inclusion, dipole-dipoleAromatic Ring, Amine (H-bond donor/acceptor)NP, RP, POExtremely broad applicability, high efficiency, well-established.[8][16]
Macrocyclic Glycopeptide Ionic (electrostatic), H-bonding, inclusion (hydrophobic), stericBasic Amine (ionizable)RP, PO, PIMComplementary selectivity, excellent for ionizable compounds, unique Polar Ionic Mode.[12][15]

Pillar 3: Mobile Phase & Method Development Strategy

A systematic screening approach using a few complementary CSPs and mobile phase systems is the most efficient path to a successful separation.[5][11]

G A Analyte Characterization (Structure, pKa, Solubility) Target: Basic Amine B Primary Screening: Polysaccharide CSPs (e.g., Chiralpak IA, Chiralcel OD-H) A->B C Secondary Screening: Macrocyclic CSPs (e.g., Chirobiotic V, T) A->C D NP Mode (Hexane/IPA + 0.1% DEA) B->D Start Here E RP Mode (ACN/Buffer) B->E C->E G PIM Mode (MeOH + Acid/Base) C->G Start Here H Evaluate Resolution (Rs) & Peak Shape D->H E->H F PO Mode (ACN/MeOH) F->H G->H I Optimization (Modifier %, Additive, Temp.) H->I Rs < 1.5 or Tailing? J Final Validated Method H->J Rs > 1.5, Good Symmetry I->H

Mobile Phase Considerations for a Basic Amine

For the target analyte, the primary amine group is basic. This requires specific mobile phase additives to ensure good peak shape and prevent interactions with residual acidic silanols on the silica support.

  • In Normal Phase (NP): The addition of a small amount (typically 0.1%) of a basic additive like diethylamine (DEA) or ethylenediamine (EDA) to the alkane/alcohol mobile phase is critical.[5][17] This deactivates acidic sites on the stationary phase, leading to symmetrical peaks and improved resolution.

  • In Reversed Phase (RP): Control of pH is essential. Using a buffer is standard practice. For basic analytes, operating at a low pH (e.g., pH 2-3 with phosphate buffer) can ensure the amine is consistently protonated.[5] Alternatively, a mid-range pH can be explored.

  • In Polar Ionic Mode (PIM): This mode is specifically designed for ionizable compounds. A typical mobile phase consists of methanol with a small amount of a volatile salt like ammonium acetate or trifluoroacetate, which facilitates the ionic interactions required for separation on macrocyclic glycopeptide CSPs.

Experimental Protocols

The following protocols describe a robust screening strategy to identify a suitable chiral separation method for 1-(4-Bromo-3-chlorophenyl)-2-fluoroethan-1-amine.

Protocol 1: Polysaccharide CSP Screening in Normal Phase
  • Instrumentation and Materials:

    • HPLC System with UV detector.

    • Columns: Chiralpak® IA (or similar amylose-based) and Chiralcel® OD-H (or similar cellulose-based), 250 mm x 4.6 mm, 5 µm.[18]

    • Solvents: HPLC grade n-hexane, isopropanol (IPA), and diethylamine (DEA).[18]

    • Sample: Racemic standard of the analyte.

  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of the racemic analyte in IPA.

    • Prepare a 0.1 mg/mL working solution by diluting the stock with the initial mobile phase.

    • Filter the working solution through a 0.45 µm syringe filter before injection.[18]

  • Chromatographic Conditions:

    Parameter Condition 1 (Screening) Condition 2 (Alternative)
    Mobile Phase n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v) n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v)
    Flow Rate 1.0 mL/min 1.0 mL/min
    Column Temp. 25 °C 25 °C
    Detection (UV) 254 nm (or λmax of analyte) 254 nm (or λmax of analyte)

    | Injection Vol. | 10 µL | 10 µL |

  • Procedure:

    • Equilibrate the first column (e.g., Chiralpak IA) with Condition 1 until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Repeat the injection on the second column (e.g., Chiralcel OD-H).

    • If no separation is achieved, repeat the process using Condition 2.

    • Rationale: Using both an amylose and a cellulose-based column, along with two different alcohol modifiers (IPA and ethanol), provides a high probability of finding an initial separation, as these factors significantly influence enantioselectivity.[5][19]

Protocol 2: Macrocyclic Glycopeptide CSP Screening
  • Instrumentation and Materials:

    • HPLC System with UV detector.

    • Column: Chirobiotic™ V or T (vancomycin or teicoplanin based), 250 mm x 4.6 mm, 5 µm.

    • Solvents: HPLC grade methanol, acetonitrile, ammonium trifluoroacetate (TFA).

    • Sample: Prepared as in Protocol 1, but dilute with the respective mobile phase.

  • Chromatographic Conditions:

    Parameter Condition 1 (PIM) Condition 2 (RP)
    Mobile Phase Methanol + 10 mM Ammonium TFA Acetonitrile / 0.1% Formic Acid in Water (50:50, v/v)
    Flow Rate 1.0 mL/min 1.0 mL/min
    Column Temp. 25 °C 25 °C
    Detection (UV) 254 nm (or λmax of analyte) 254 nm (or λmax of analyte)

    | Injection Vol. | 10 µL | 10 µL |

  • Procedure:

    • Equilibrate the Chirobiotic column with Condition 1 (PIM).

    • Inject the sample and record the chromatogram.

    • Thoroughly flush the column and system before switching to Condition 2 (RP).

    • Equilibrate with Condition 2 and inject the sample.

    • Rationale: Screening in both Polar Ionic and Reversed Phase modes tests the two dominant interaction mechanisms (ionic and hydrophobic/polar) for this CSP class, maximizing the chance of success.[15]

Data Interpretation and Method Optimization

After the initial screening, evaluate the resulting chromatograms for resolution (Rs). A baseline separation is typically defined as Rs ≥ 1.5.

Example Screening Results (Hypothetical Data)
CSP Mobile Phase k1 k2 α (Selectivity)
Chiralpak IAHex/IPA/DEA (80:20:0.1)3.54.11.17
Chiralcel OD-HHex/IPA/DEA (80:20:0.1)5.25.51.06
Chirobiotic VMeOH + 10mM NH4TFA2.12.41.14
Chirobiotic VACN/0.1% FA (50:50)1.81.81.00

From this hypothetical data, both the Chiralpak IA in Normal Phase and the Chirobiotic V in Polar Ionic Mode provide excellent baseline separation. The next step would be optimization.

  • If Resolution is Partial (0.8 < Rs < 1.5):

    • Adjust the alcohol percentage in NP mode. Lowering the alcohol content generally increases retention and can improve resolution.[5]

    • Change the alcohol modifier (e.g., from IPA to ethanol).[19]

    • Adjust the organic modifier percentage or buffer pH in RP mode.

  • If Peak Shape is Poor (Tailing Factor > 1.5):

    • In NP mode, ensure the basic additive (DEA) concentration is sufficient (try increasing to 0.2%).[17]

    • In RP mode, adjust the buffer pH to ensure consistent ionization of the analyte.

Conclusion

The enantiomeric separation of 1-(4-Bromo-3-chlorophenyl)-2-fluoroethan-1-amine is readily achievable through a systematic HPLC method development strategy. Both polysaccharide-based and macrocyclic glycopeptide-based CSPs present high probabilities of success due to their complementary chiral recognition mechanisms that can effectively interact with the analyte's primary amine and halogenated aromatic ring.

A screening approach starting with a polysaccharide column (e.g., Chiralpak® IA) in normal phase with a basic additive, and a macrocyclic glycopeptide column (e.g., Chirobiotic™ V) in polar ionic mode, provides a time- and resource-efficient path to identifying a suitable separation. Subsequent optimization of the mobile phase composition will refine the method to meet the stringent requirements for resolution, accuracy, and robustness demanded in pharmaceutical analysis.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral Method Development Str
  • Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. PubMed.
  • High-Performance Liquid Chromatography Enantioseparations Using Macrocyclic Glycopeptide-Based Chiral St
  • Enantiomeric Separations by HPLC Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases.
  • Enantioseparation of hydroxyflavanones on amylose and cellulose CSPS by HPLC methods.
  • Macrocyclic glycopeptide-based chiral stationary phases in high performance liquid chromatographic analysis of amino acid enantiomers and related analogs.
  • Chiral Method Development Strategies for HPLC using Macrocyclic Glycopeptide-Based Stationary Phases.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • CHIRAL SEPAR
  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
  • Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. Johnson & Johnson Pharmaceutical Research and Development.
  • Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chrom
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Application and comparison of derivatized cellulose and amylose chiral stationary phases for the separation of enantiomers of pharmaceutical compounds by high-performance liquid chrom
  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP)
  • HPLC method for chiral separation of 7-Methylchroman-4-amine. Benchchem.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • Polysaccharide-based CSPs. Chiralpedia.
  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview.
  • Tris(cyclohexylcarbamate)s of Cellulose and Amylose as Potential Chiral Stationary Phases for High-Performance Liquid Chromatography and Thin-Layer Chromatography. Journal of the American Chemical Society.
  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Chiral HPLC Separ
  • Chiral mobile phase additives in HPLC enantiosepar
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ

Sources

Validation

HRMS fragmentation patterns for bromo-chloro-fluorinated amines

Title: Comparative Guide: HRMS Fragmentation Dynamics of Polyhalogenated Amines (Br/Cl/F) Executive Summary In drug development, bromo-chloro-fluorinated amines often serve as critical intermediates or active pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: HRMS Fragmentation Dynamics of Polyhalogenated Amines (Br/Cl/F)

Executive Summary

In drug development, bromo-chloro-fluorinated amines often serve as critical intermediates or active pharmaceutical ingredients (APIs) due to their metabolic stability and lipophilicity.[1] However, their analysis presents a unique challenge: the "Halogen Effect" creates complex isotopic envelopes and competing fragmentation pathways.[1] This guide compares the performance of Orbitrap versus Q-TOF technologies in resolving these species and details the specific fragmentation hierarchies required for structural elucidation.

Theoretical Framework: The Halogen Effect

To accurately interpret HRMS data for polyhalogenated amines, one must first master the interplay between isotopic physics and bond dissociation energy.[1]

The Isotopic Fingerprint

Unlike C, H, or N, halogens introduce distinct "mass defects" and isotopic abundance ratios that serve as diagnostic flags.[1][2]

  • Chlorine (

    
    ):  ~3:1 ratio.[1] Distinctive "M+2" peak at ~33% intensity.[1]
    
  • Bromine (

    
    ):  ~1:1 ratio.[1] Distinctive "M+2" peak at ~100% intensity.[1]
    
  • Fluorine (

    
    ):  Monoisotopic.[1] No M+2 contribution, but introduces a significant negative mass defect (-0.0016 Da), shifting the centroid to lower accurate mass.[1]
    
Bond Dissociation & Fragmentation Hierarchy

Under Collision-Induced Dissociation (CID), fragmentation is governed by the weakest link.[1] The hierarchy of leaving group ability in the gas phase inversely correlates with bond strength:

  • C-Br (~276 kJ/mol): The "First Responder."[1] Cleaves readily, often as a radical (

    
    ) or neutral acid (
    
    
    
    ).[1]
  • C-Cl (~338 kJ/mol): Secondary fragmentation.[1] Usually requires higher collision energy (CE).[1]

  • C-F (~485 kJ/mol): The "Anchor."[1] Rarely cleaves. Fluorine typically remains on the backbone, serving as a tracer for the core structure.[1]

Comparative Technology Assessment: Orbitrap vs. Q-TOF

For researchers selecting an instrument for metabolite identification (MetID) or impurity profiling of halogenated amines, the choice between Orbitrap and Quadrupole Time-of-Flight (Q-TOF) is critical.[1]

Verdict:

  • Choose Orbitrap for de novo structure elucidation where resolving the "Fine Isotopic Structure" (FIS) of

    
     vs 
    
    
    
    is required.
  • Choose Q-TOF for high-throughput screening where preserving the relative isotopic abundance ratios (fidelity) across a fast chromatographic peak is prioritized.[1]

Table 1: Performance Matrix for Polyhalogenated Amines
FeatureOrbitrap (e.g., Q-Exactive / Exploris) Q-TOF (e.g., Synapt / 6500 Series) Impact on Halogenated Amine Analysis
Resolution (FWHM) Ultra-High (>140,000 @ m/z 200)High (30,000 - 60,000)Orbitrap Wins: Critical for separating isobaric interferences (e.g., distinguishing Cl isotopes from matrix overlaps).[1]
Isotopic Fidelity Variable (Space-charge effects can skew ratios)Excellent (Linear detector response)Q-TOF Wins: Better for confirming Cl/Br count based on theoretical abundance matching.[1]
Mass Accuracy < 1-3 ppm (Internal Cal)< 2-5 ppm (Internal Cal)Draw: Both are sufficient for formula generation.
Scan Speed Slower (Hz drops as Resolution increases)Fast (Independent of Resolution)Q-TOF Wins: Captures more points across narrow UHPLC peaks, preventing spectral skewing.[1]
Fragmentation HCD (Beam-type CID)CID (Resonant/Beam)Orbitrap Wins: HCD provides "richer" spectra, often retaining low-mass diagnostic ions (e.g., immonium ions).[1]

Deep Dive: Fragmentation Pathways

The fragmentation of a bromo-chloro-fluorinated amine follows a predictable "Cascade of Loss."[1] The following diagram illustrates the decision logic for structural elucidation.

Visualization: The Halogen Fragmentation Decision Tree

HalogenFragmentation Precursor Precursor Ion [M+H]+ CheckBr Check Isotope Pattern (M+2 ≈ 100%?) Precursor->CheckBr BrPath Bromine Present CheckBr->BrPath Yes NoBrPath No Bromine CheckBr->NoBrPath No Frag1 Primary Fragmentation (Low CE) Loss of Br (Neutral Loss 79/81 or HBr 80/82) BrPath->Frag1 CheckCl Check Secondary Pattern (M+2 ≈ 33%?) NoBrPath->CheckCl Frag1->CheckCl ClPath Chlorine Present CheckCl->ClPath Yes Frag2 Secondary Fragmentation (Med CE) Loss of Cl (Neutral Loss 35/37 or HCl 36/38) ClPath->Frag2 Core Core Amine Structure (Fluorine Retained) Frag2->Core Alpha Alpha-Cleavage (Nitrogen-directed) Core->Alpha High CE

Figure 1: Logical workflow for identifying halogenated substituents based on isotopic patterns and sequential fragmentation losses.

Mechanistic Insight: The "Alpha-Cleavage" vs. "C-X Cleavage"

In amines, the nitrogen lone pair drives alpha-cleavage , forming a stable immonium ion.[1] However, halogens disrupt this:[1]

  • Bromine: The C-Br bond is weaker than the C-C bond required for alpha-cleavage.[1] Result: C-Br cleavage dominates; the bromine is lost before the amine backbone breaks.[1]

  • Fluorine: The C-F bond is stronger.[1] Result: Alpha-cleavage occurs retaining the fluorine atom.[1] This makes F-containing fragments highly diagnostic for mapping the amine side-chain.[1]

Experimental Protocol: Self-Validating Workflow

This protocol ensures data integrity by using the "A/A+2" ratio as an internal quality control check.[1]

Objective: Characterize a putative 2-bromo-4-chloro-5-fluoro-alkylamine.

Step 1: Sample Preparation
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.[1] Note: Avoid trifluoroacetic acid (TFA) as it suppresses ionization and introduces F-background.

  • Concentration: 1 µM (to prevent detector saturation and preserve isotopic ratios).

Step 2: LC-MS/MS Acquisition (Generic)
  • Source: ESI Positive Mode.

  • Method: Data Dependent Acquisition (DDA) or "TopN".[1]

  • Collision Energy (CE): Stepped CE (e.g., 15, 30, 45 eV).[1] Reasoning: Low CE cleaves Br; High CE is needed to fragment the fluorinated backbone.

Step 3: Data Analysis & Validation (The "Check" Step)

Before assigning structure, validate the precursor ion using the Isotope Match Score :

  • Extract the MS1 spectrum at the retention time apex.[1]

  • Calculate the theoretical abundance for

    
    .[1]
    
    • Target Ratio: M (100%), M+2 (~130%), M+4 (~30%).

  • Fail Criteria: If the M+2 peak deviates by >10% from theory, do not proceed. This indicates either detector saturation or co-eluting interference.[1]

Step 4: Structural Assignment

Look for the specific neutral losses calculated below:

Loss TypeFormulaMass Shift (Da)Diagnostic Value
Bromine Radical

-78.9183 / -80.9163High: First cleavage event.[1]
HBr Elimination

-79.9262 / -81.9241Medium: Common in aliphatic amines.[1]
Chlorine Radical

-34.9688 / -36.9659High: Occurs after Br loss.[1]
HF Elimination

-20.0062Rare: Only at very high CE; indicates F on alkyl chain.[1]

References

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer.[1] (Standard text for isotopic patterns and fragmentation rules).

  • Thermo Fisher Scientific. (2013).[1] The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. (Comparative performance data).

  • BenchChem. (2025).[1][3] Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (Specifics on Br/Cl/F fragmentation hierarchies).

  • Cuyckens, F., et al. (2009).[1][4] Extracting metabolite ions out of a matrix background by combined mass defect, neutral loss and isotope filtration. Rapid Communications in Mass Spectrometry. (Methodology for filtering halogenated metabolites).[1]

  • NIST Mass Spectrometry Data Center. (2023).[1] NIST/EPA/NIH Mass Spectral Library.[1] (Reference spectra for neutral losses).

Sources

Comparative

A Senior Application Scientist's Guide to the Crystallographic Analysis of Halogenated Phenethylamine Salts

Introduction: The Structural Significance of Halogenated Phenethylamines in Drug Development Halogenated phenethylamines represent a broad class of compounds with significant implications in medicinal chemistry and pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Significance of Halogenated Phenethylamines in Drug Development

Halogenated phenethylamines represent a broad class of compounds with significant implications in medicinal chemistry and pharmacology. As derivatives of phenethylamine, a core scaffold for many neurotransmitters and psychoactive substances, the introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the phenyl ring can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties. These modifications influence everything from receptor binding affinity and metabolic stability to the ability to cross the blood-brain barrier.

Understanding the precise three-dimensional structure of these molecules in their solid, crystalline state is paramount for rational drug design. X-ray crystallography provides an unparalleled atomic-resolution view into the crystal lattice, revealing the intricate network of intermolecular interactions that govern the material's physical properties, such as solubility, stability, and hygroscopicity. For researchers and drug development professionals, this structural data is not merely academic; it is a critical component in the development of stable, effective, and safe pharmaceutical products.

This guide provides an in-depth comparison of the crystallographic data for halogenated phenethylamine salts. It will explore the causal relationships between halogen substitution and changes in crystal packing, with a focus on the interplay between hydrogen and halogen bonding. Furthermore, it offers a self-validating, field-proven protocol for obtaining and analyzing single-crystal X-ray diffraction data for this class of compounds.

Experimental Workflow: From Powder to Solved Structure

The journey from a synthesized powder to a fully refined crystal structure is a meticulous process that demands both precision and an understanding of the underlying physical chemistry. The following protocol outlines a robust and reproducible workflow for the crystallographic analysis of a model phenethylamine salt.

Part 1: Obtaining Diffraction-Quality Crystals

The most critical and often most challenging step is the growth of a single crystal of sufficient size and quality.[1] The principle of recrystallization is based on the differential solubility of a compound in a solvent at varying temperatures.[2] The goal is to create a supersaturated solution from which the compound slowly crystallizes, excluding impurities from the growing crystal lattice.[2]

Detailed Protocol for Recrystallization:

  • Solvent Selection (The "Why"): The choice of solvent is crucial. An ideal solvent will dissolve the phenethylamine salt sparingly at room temperature but readily at an elevated temperature.[3] This temperature-dependent solubility is the driving force for crystallization upon cooling.[3] Common solvents to screen for amine hydrochlorides include isopropanol, ethanol, methanol, and aqueous mixtures of these alcohols. The solvent should also be relatively volatile for easy removal from the final crystals.[3]

  • Dissolution:

    • Place the impure solid sample (e.g., 50-100 mg) in a small Erlenmeyer flask.

    • Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. If the solid does not dissolve, add small aliquots of the hot solvent until a clear solution is obtained.[4] Avoid adding an excess of solvent, as this will prevent the solution from reaching saturation upon cooling.

  • Slow Cooling (The Art of Patience):

    • Once a clear, saturated solution is achieved at high temperature, remove it from the heat source and allow it to cool slowly to room temperature.[3] Slow cooling is essential for the formation of large, well-ordered crystals. Rapid cooling often leads to the formation of small, disordered, or polycrystalline material unsuitable for single-crystal X-ray diffraction.

    • To further promote slow cooling, the flask can be insulated (e.g., by wrapping it in glass wool or placing it in a Dewar flask filled with warm water).

  • Inducing Crystallization (If Necessary): If crystals do not form upon cooling, several techniques can be used to induce nucleation:

    • Seeding: Introduce a tiny, pre-existing crystal of the pure compound into the solution.[3]

    • Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches provide a nucleation site for crystal growth.[3]

  • Crystal Harvesting and Drying:

    • Once a suitable crop of crystals has formed, they are collected by vacuum filtration using a Büchner funnel.[4]

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities from the crystal surfaces.[4]

    • Allow the crystals to dry under vacuum for a few minutes to remove the bulk of the solvent. For complete drying, the crystals can be left in a desiccator.

Figure 1: Experimental workflow for obtaining diffraction-quality single crystals via recrystallization.
Part 2: Single-Crystal X-ray Diffraction

With a suitable single crystal, the next step is to determine its atomic structure using X-ray diffraction. This non-destructive technique provides detailed information about the unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.[5]

Detailed Protocol for Data Collection and Structure Refinement:

  • Crystal Mounting and Centering:

    • A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope.

    • The crystal is mounted on a goniometer head, often using a cryoprotectant oil to both adhere the crystal to the mount and protect it from atmospheric moisture.

    • The mounted crystal is then placed on the diffractometer and precisely centered in the X-ray beam.[6]

  • Unit Cell Determination:

    • A preliminary set of diffraction images is collected to locate the positions of several strong reflections.

    • The software then uses these reflection positions to determine the dimensions and angles of the unit cell—the basic repeating unit of the crystal lattice.[7]

  • Data Collection:

    • A full sphere of diffraction data is collected by rotating the crystal through a series of angles while it is irradiated with monochromatic X-rays.[5]

    • A sensitive detector, such as a CCD or CMOS detector, records the positions and intensities of the thousands of diffracted X-ray spots.[6] The data collection time can range from a few hours to a day, depending on the crystal quality and the X-ray source.[5]

  • Data Reduction and Structure Solution:

    • The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of each reflection.

    • The "phase problem" is then solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map of the unit cell.

  • Structure Refinement:

    • An initial atomic model is built into the electron density map.

    • This model is then refined using a least-squares algorithm, which iteratively adjusts the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.

  • Data Validation and Output:

    • The final refined structure is validated to ensure its chemical and crystallographic reasonability.

    • The results are typically reported in a Crystallographic Information File (CIF), a standard format for sharing crystallographic data.[8][9]

Figure 2: General workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis: The Influence of Halogen Substitution

The introduction of a halogen atom onto the phenethylamine scaffold has profound effects on the resulting crystal structure. This is primarily due to the ability of heavier halogens (Cl, Br, and I) to participate in "halogen bonding," a non-covalent interaction where the halogen atom acts as an electrophilic species. This is in addition to the ubiquitous hydrogen bonding involving the ammonium group of the phenethylamine salt.

Case Study: (2-Phenylethyl)ammonium chloride

To establish a baseline, let's consider the crystal structure of the parent compound, (2-phenylethyl)ammonium chloride (phenethylamine hydrochloride). The crystal structure of this compound has been determined and provides a clear example of a system dominated by hydrogen bonding and π-π stacking.[3][4]

Key Crystallographic Data for (2-Phenylethyl)ammonium chloride: [4]

ParameterValue
Crystal SystemOrthorhombic
Space GroupP 2₁ 2₁ 2₁
a (Å)4.5354
b (Å)5.8868
c (Å)31.991
α, β, γ (°)90
Volume (ų)854.13

In this structure, the primary intermolecular forces are the N-H···Cl hydrogen bonds, where the protonated amine group donates hydrogen bonds to the chloride counter-ions.[3] Additionally, the benzene rings engage in π-π stacking interactions, further stabilizing the crystal lattice.[3]

Figure 3: Key intermolecular interactions in phenethylamine and halogenated phenethylamine salts.
The Impact of Halogenation: A Comparative Overview

Comparison of Halogen Properties and Their Bonding Characteristics:

HalogenElectronegativityvan der Waals Radius (Å)Typical Halogen Bond StrengthKey Characteristics in Crystal Packing
F 3.981.47Very weak / negligibleDue to its high electronegativity and small size, fluorine is generally a poor halogen bond donor. Its presence primarily influences crystal packing through dipole-dipole interactions and by altering the acidity of nearby C-H groups.
Cl 3.161.75Weak to ModerateChlorine can form weak to moderate halogen bonds, often competing with hydrogen bonds. C-Cl···Cl and C-Cl···O/N interactions are commonly observed.[9]
Br 2.961.85ModerateBromine is a good halogen bond donor, forming moderately strong and directional C-Br···Br and C-Br···O/N interactions that can significantly influence the supramolecular assembly.
I 2.661.98Moderate to StrongIodine is the strongest halogen bond donor among the common halogens. Its large, polarizable electron cloud readily forms a positive σ-hole, leading to strong and highly directional C-I···I and C-I···O/N halogen bonds that can be a primary structure-directing force.

The introduction of a halogen bond donor (Cl, Br, I) provides an additional, directional force that competes with and complements the existing hydrogen bonds and π-π stacking interactions. This can lead to significant changes in the crystal lattice, including:

  • Changes in Unit Cell Parameters: The accommodation of different-sized halogens and the formation of new intermolecular contacts will alter the dimensions of the unit cell.

  • Polymorphism: The fine balance between hydrogen bonding, halogen bonding, and other weak interactions can lead to the formation of different crystal forms (polymorphs) with distinct physical properties.

  • Modified Intermolecular Networks: The presence of halogen bonding can lead to the formation of different supramolecular synthons, such as chains, sheets, or more complex three-dimensional networks, which in turn affect the material's properties.

For drug development professionals, these structural modifications are of utmost importance. A change in crystal packing can affect a drug's dissolution rate, bioavailability, and manufacturing properties. Therefore, a thorough crystallographic analysis of different halogenated analogues is a critical step in selecting a lead candidate for further development.

Conclusion

The crystallographic analysis of halogenated phenethylamine salts offers a fascinating window into the world of supramolecular chemistry and its practical application in drug design. By understanding the fundamental principles of crystallization, mastering the techniques of single-crystal X-ray diffraction, and appreciating the nuanced interplay of intermolecular forces—from the well-established hydrogen bond to the increasingly important halogen bond—researchers can make more informed decisions in the development of new therapeutics. While a complete comparative dataset for a homologous series of halogenated phenethylamines remains an area for future research, the principles outlined in this guide provide a robust framework for the structural characterization and analysis of this important class of compounds.

References

  • Arkenbout, A. H., Meetsma, A., & Palstra, T. T. M. (2007). (2-Phenylethyl)ammonium chloride. Acta Crystallographica Section E: Structure Reports Online, 63(6), o2987. [Link]

  • ResearchGate. (n.d.). (2-Phenylethyl)ammonium chloride. Retrieved February 27, 2026, from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved February 27, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved February 27, 2026, from [Link]

  • Mirocki, A., & Sikorski, A. (2020). Influence of Halogen Substituent on the Self-Assembly and Crystal Packing of Multicomponent Crystals Formed from Ethacridine and Meta-Halobenzoic Acids. Crystals, 10(2), 79. [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved February 27, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromophenethylamine hydrobromide. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Influence of Halogen Substituent on the Self-Assembly and Crystal Packing of Multicomponent Crystals Formed from Ethacridine and Meta-Halobenzoic Acids. Retrieved February 27, 2026, from [Link]

  • re3data.org. (n.d.). Cambridge Structural Database. Retrieved February 27, 2026, from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromoethylamine hydrobromide. Retrieved February 27, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved February 27, 2026, from [Link]

  • Digital Curation Centre. (n.d.). CIF - Crystallographic Information Framework. Retrieved February 27, 2026, from [Link]

  • MDPI. (2023, October 7). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Retrieved February 27, 2026, from [Link]

  • Indian Chemical Society. (2022, September 15). Preliminary understanding of experiments on single crystal X-ray crystallography. Retrieved February 27, 2026, from [Link]

  • Wang, X., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in. Journal of Physical Chemistry A, 116(7), 1795-1805. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(4-Bromo-3-chlorophenyl)-2-fluoroethan-1-amine: Proper Disposal Procedures

Executive Summary & Immediate Action Do NOT dispose of this compound down the drain or in general trash. 1-(4-Bromo-3-chlorophenyl)-2-fluoroethan-1-amine is a poly-halogenated aromatic amine .[1][2][3] Its disposal requi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

Do NOT dispose of this compound down the drain or in general trash.

1-(4-Bromo-3-chlorophenyl)-2-fluoroethan-1-amine is a poly-halogenated aromatic amine .[1][2][3] Its disposal requires strict adherence to Halogenated Organic Waste protocols.[2][3]

  • Critical Risk: Thermal decomposition releases Hydrogen Fluoride (HF) , Hydrogen Bromide (HBr), and Hydrogen Chloride (HCl).[1][2] Standard incineration without scrubbing is prohibited.[2][3]

  • Immediate Action: Segregate into a dedicated "Halogenated Basic/Toxic" waste stream.[2][3]

  • Incompatibility: Do not mix with strong acids (exothermic neutralization) or oxidizers.[2][3]

Chemical Assessment & Hazard Translation

To understand the why behind the disposal protocol, we must analyze the molecule's functional architecture.[2]

Functional GroupChemical RiskDisposal Implication
Primary Amine (-NH₂) Basic/NucleophilicSegregation: Must be kept alkaline or neutral.[1][2][3] Mixing with acid waste streams causes heat generation (exotherm) and potential spattering.[2][3]
Aryl Bromide/Chloride Persistent/ToxicDestruction: Requires high-temperature incineration (>1100°C) to break C-X bonds.[2][3]
Alkyl Fluoride (-CH₂F) HF PrecursorScrubbing: Upon combustion, this releases HF gas.[1][2][3] The incinerator must be equipped with an alkaline scrubber.[2][3]

Expert Insight: Many researchers mistakenly categorize this as generic "Organic Waste."[2][3] However, the presence of the fluorine atom classifies it as an Organofluorine , which often triggers specific surcharges or routing requirements at waste treatment facilities due to the damage HF causes to ceramic incinerator linings.[1]

Step-by-Step Disposal Protocol

Phase 1: Bench-Level Segregation (The Self-Validating System)[2]

Objective: Create a waste stream that prevents cross-reactivity before it leaves the hood.

Step 1.1: State Assessment [2][3]

  • Solid Waste: (Pure compound, contaminated gloves, weigh boats)[1][2]

    • Place in a wide-mouth HDPE jar.

    • Validation: Ensure the jar is rated for corrosives.[2][3]

  • Liquid Waste: (Reaction mixtures, mother liquors)[1][2]

    • Solvents likely used: DCM, DMSO, Methanol.[1][2]

    • Action: Collect in a dedicated "Halogenated Solvent" carboy.[2][3]

Step 1.2: The "Amine Check" (Crucial) Before adding to a central carboy, verify the pH of the receiving container or the waste itself.

  • Protocol: If the central waste carboy contains acidic byproducts (e.g., from an acid workup), do not add this amine .[1][2]

  • Solution: Neutralize the amine solution with dilute HCl slowly in a separate flask, or start a new "Basic/Neutral Halogenated" waste container.

Phase 2: Packaging & Labeling[2][3]

Step 2.1: Container Selection

  • Preferred: High-Density Polyethylene (HDPE).[2][3]

  • Acceptable: Amber Glass (if no HF generation is expected at room temp).[2][3]

  • Avoid: Metal cans (corrosion risk from amine).[2][3]

Step 2.2: Labeling Requirements Your label must explicitly state the full chemical name and the specific hazards.[2][3]

  • Constituents: 1-(4-Bromo-3-chlorophenyl)-2-fluoroethan-1-amine, [Solvent Name].

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.[2][3]

  • Special Note: Write "CONTAINS ORGANOFLUORINE" on the tag.[2][3] This alerts the disposal vendor to use an HF-compliant incinerator.[2][3]

Phase 3: Final Destruction (Vendor Level)

Method: Rotary Kiln Incineration with Secondary Combustion Chamber.[2][3]

  • Injection: Waste is atomized into the kiln.

  • Combustion: Organic skeleton is destroyed at ~1100°C.[2][3]

  • Scrubbing: Flue gas passes through a caustic scrubber (NaOH) to neutralize the HF, HBr, and HCl gases formed.[1][2]

    • Reaction:

      
      [2][3]
      

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision tree for researchers at the bench.

DisposalWorkflow Start Waste Generation: 1-(4-Bromo-3-chlorophenyl)- 2-fluoroethan-1-amine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure/Contaminated Items) StateCheck->Solid Solid Liquid Liquid Waste (In Solution) StateCheck->Liquid Liquid SolidAction Place in HDPE Jar Label: 'Solid Toxic Halogenated' Solid->SolidAction SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloStream Stream A: Halogenated Solvent Waste SolventCheck->HaloStream Yes NonHaloStream Stream B: Non-Halogenated Organic Waste SolventCheck->NonHaloStream No Compatibility CRITICAL CHECK: Is the container Acidic? HaloStream->Compatibility NonHaloStream->Compatibility Neutralize Neutralize or Start New Container Compatibility->Neutralize Yes (Risk of Exotherm) Combine Combine & Label: 'Contains Organofluorine' Compatibility->Combine No (Safe) Neutralize->Combine

Caption: Operational decision tree for segregating halogenated amine waste to prevent incompatibility and ensure regulatory compliance.

Regulatory Compliance (RCRA)[4]

While this specific research chemical may not have a unique "Listed" waste code (P or U list), it is regulated by characteristic.[1][2][3]

Regulatory BodyClassification LogicWaste Code (Typical)
EPA (RCRA) Toxicity/Reactivity: If the waste formulation is ignitable (due to solvent) or toxic.[2][3]D001 (Ignitable), D002 (Corrosive - if pH >12.5), F002 (If spent halogenated solvents >10%).[1][2]
DOT (Transport) Class 6.1 (Toxic) or Class 3 (Flammable) depending on solvent.[2][3]UN 2810 (Toxic Liquid, Organic, N.O.S.) or UN 2924 (Flammable Liquid, Corrosive).[1][2]

Note on "Non-Regulated": Even if the pure solid does not technically trigger a specific RCRA code, Best Management Practices (BMP) dictate it be treated as hazardous due to its biological activity (drug intermediate) and halogen content.[2]

Emergency Procedures

Spills (Solid/Powder)
  • PPE: Wear double nitrile gloves, lab coat, and N95/P100 respirator (dust inhalation is a primary hazard).[1][2][3]

  • Containment: Do not dry sweep.[2][3] Cover with a wet paper towel to prevent dust generation.[2][3]

  • Cleanup: Scoop into a disposable container. Wipe area with weak acid (e.g., dilute acetic acid) to neutralize amine residues, then water.[1][2]

Spills (Liquid)[5]
  • Absorb: Use vermiculite or specific "Organic" spill pads.[2][3]

  • Ventilate: Open fume hood sashes fully if safe; otherwise, evacuate the immediate area.

  • Disposal: Treat all cleanup materials as Halogenated Hazardous Waste .

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][3] [Link]

  • U.S. Environmental Protection Agency. (2023).[2][3] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[2][3] EPA.gov.[2][3] [Link][3]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.